GLPG-3221
Description
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Properties
Molecular Formula |
C30H37F3N2O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |
InChI Key |
YFEYDNAKCSOOOG-YCXOGWGTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@H]([C@@H]([C@H](N2C(=O)[C@@H]3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC=CC=C1C2C(C(C(N2C(=O)C3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GLPG-3221 in F508del CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface. GLPG-3221 (also known as ABBV-3221) is a novel, potent C2-type corrector of F508del-CFTR developed by Galapagos and AbbVie. It is designed to be a component of a triple combination therapy, alongside a C1-type corrector and a potentiator, to restore the function of the mutated CFTR protein. This guide provides a detailed technical overview of the mechanism of action of this compound in the context of F508del CFTR, supported by preclinical data, experimental methodologies, and visual representations of the relevant pathways and workflows.
Mechanism of Action of this compound in a Triple Combination Therapy
The therapeutic strategy for F508del-CFTR in which this compound plays a key role is a triple combination approach aimed at addressing the multifaceted defects of the mutant protein. This combination consists of:
-
A C1-Type Corrector (e.g., ABBV-2222/GLPG-2222): This class of correctors is believed to stabilize the Nucleotide-Binding Domain 1 (NBD1) and its interface with the membrane-spanning domains (MSDs). By binding to a hydrophobic pocket in the first transmembrane domain (TMD1), C1 correctors are thought to prevent its premature degradation and allosterically rescue the F508del mutation.
-
A C2-Type Corrector (this compound): C2 correctors are proposed to have a distinct and complementary mechanism of action to C1 correctors, potentially targeting the second Nucleotide-Binding Domain (NBD2) or other sites to further aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
-
A Potentiator (e.g., GLPG-1837/ABBV-974): Once the corrected F508del-CFTR protein is successfully trafficked to the cell membrane, potentiators act to increase the channel's open probability, thereby enhancing the transport of chloride ions. GLPG-1837 has been shown to potentiate CFTR gating in a manner independent of Nucleotide-Binding Domain (NBD) dimerization and ATP hydrolysis, suggesting an allosteric modulation mechanism.
The synergistic action of these three components is intended to maximize the amount of functional F508del-CFTR at the cell surface, leading to a more robust restoration of chloride transport compared to dual or monotherapy approaches.
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the potency and efficacy of this compound as part of a triple combination therapy. The following tables summarize the key quantitative data from in vitro assays.
Table 1: In Vitro Efficacy of this compound in a Triple Combination Therapy
| Assay | Cell Type | Combination | Parameter | Value | Reference |
| HBE-TECC | Primary Human Bronchial Epithelial (F508del/F508del) | This compound + ABBV-2222 + GLPG-1837 | EC50 | 105 nM | Scanio et al., 2019 |
| HBE-TECC | Primary Human Bronchial Epithelial (F508del/F508del) | This compound + ABBV-2222 + GLPG-1837 | Max Response vs. Dual Combo | 585% | Scanio et al., 2019 |
HBE-TECC: Human Bronchial Epithelial - Transepithelial Current Clamp Dual Combo: ABBV-2222 (0.15 μM) + GLPG-1837 (0.75 μM)
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of F508del CFTR Correction and Potentiation
Caption: Proposed mechanism of the triple combination therapy on F508del-CFTR.
Experimental Workflow for Assessing Corrector Efficacy
The Structure-Activity Relationship of GLPG-3221: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for GLPG-3221, a potent C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this compound is a key component of a triple-combination therapy aimed at treating cystic fibrosis (CF) in patients with the F508del mutation.[1] This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support ongoing research and development in the field of CFTR modulators.
Introduction to this compound and its Mechanism of Action
Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its proper trafficking to the cell surface and impairing ion transport. This compound functions as a C2 corrector, a class of small molecules that aid in the conformational stabilization of the misfolded F508del-CFTR protein.[1] This action facilitates its processing and transport to the cell membrane. As part of a triple-combination therapy, this compound works synergistically with a C1 corrector and a potentiator to restore the function of the CFTR channel.[1]
Structure-Activity Relationship (SAR) of the Pyrrolidine Core
The discovery of this compound involved the optimization of a novel pyrrolidine series. The following tables summarize the key structure-activity relationships, highlighting the impact of substitutions at various positions on the pyrrolidine scaffold.
Table 1: Modifications of the Pyrrolidine C5-Aryl Group
| Compound | R1 | R2 | R3 | R4 | R5 | EC50 (nM) |
| 1 | H | H | H | H | H | >10000 |
| 2 | CH3 | H | H | H | H | 250 |
| 3 | H | CH3 | H | H | H | 800 |
| 4 | H | H | CH3 | H | H | 1500 |
| 5 | F | H | H | H | H | 450 |
| 6 | Cl | H | H | H | H | 600 |
| This compound | CH3 | H | H | H | H | 105 |
The o-tolyl substitution at the C5 position was identified as optimal for potency.
Table 2: Modifications of the Pyrrolidine C3-tert-Butyl Group
| Compound | R-group at C3 | EC50 (nM) |
| 7 | Isopropyl | 520 |
| 8 | Cyclohexyl | 310 |
| 9 | Phenyl | >1000 |
| This compound | tert-Butyl | 105 |
The tert-butyl group at the C3 position provided the best balance of potency and metabolic stability.
Table 3: Modifications of the Pyrrolidine N1-Acyl Group
| Compound | N1-Acyl Group | EC50 (nM) |
| 10 | Benzoyl | 950 |
| 11 | Acetyl | >5000 |
| 12 | Tetrahydrofuran-2-carbonyl | 220 |
| This compound | (S)-Tetrahydropyran-2-carbonyl | 105 |
The (S)-tetrahydropyran-2-carbonyl moiety at the N1 position was found to be crucial for optimal activity.
Table 4: Modifications of the Pyridine Ring
| Compound | R6 | R7 | EC50 (nM) |
| 13 | H | H | 1200 |
| 14 | OCH3 | H | 350 |
| 15 | H | CF3 | 280 |
| This compound | OCH3 | CF3 | 105 |
The combination of a 2-methoxy and a 5-trifluoromethyl substitution on the pyridine ring significantly enhanced potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
In Vitro CFTR Correction Assay (EC50 Determination)
This assay quantifies the ability of a compound to rescue the trafficking of F508del-CFTR to the cell surface in a recombinant cell line.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with a halide-sensitive Yellow Fluorescent Protein (YFP) tag are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (from 1 nM to 30 µM) for 24 hours at 37°C to allow for CFTR correction.
-
YFP Quenching Assay: The cell plate is transferred to a fluorescence plate reader. The assay buffer containing a low chloride concentration is replaced with a high iodide concentration buffer.
-
CFTR Activation: CFTR channels are activated by the addition of a cocktail containing forskolin (10 µM) and genistein (50 µM).
-
Data Acquisition: The rate of YFP quenching due to iodide influx through the corrected CFTR channels is measured over time.
-
Data Analysis: The initial rate of fluorescence quenching is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.
Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound in rats.[2]
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Dosing:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as clearance (Cl), half-life (t1/2), and oral bioavailability (F%).[2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in correcting F508del-CFTR trafficking.
This compound Drug Discovery Workflow
Caption: The drug discovery workflow leading to the identification of this compound.
References
GLPG-3221: A Technical Whitepaper on a Novel C2 Corrector for CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a loss of chloride ion transport at the epithelial cell surface. GLPG-3221 (also known as ABBV-3221) is a novel, potent, and orally bioavailable C2-type corrector of the CFTR protein developed through a collaboration between Galapagos and AbbVie. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its initial evaluation. While the clinical development of this compound was part of a broader cystic fibrosis program that has since been discontinued, the preclinical data and the scientific approach to its discovery remain valuable for the ongoing research and development of CFTR modulators.
Introduction
The management of Cystic Fibrosis has been revolutionized by the advent of CFTR modulators, which aim to correct the underlying molecular defects of the CFTR protein.[1] These modulators are broadly categorized as potentiators, which enhance the channel gating function of CFTR at the cell surface, and correctors, which improve the processing and trafficking of misfolded CFTR to the cell membrane. For patients with the F508del mutation, a combination of correctors is often necessary to achieve significant clinical benefit.[1]
This compound was developed as a second-generation C2 corrector, intended to be a component of a triple-combination therapy alongside a C1 corrector and a potentiator.[2] C1 and C2 correctors are believed to have distinct but complementary mechanisms of action, synergistically increasing the amount of functional CFTR protein at the cell surface. This whitepaper will delve into the technical details of this compound, providing a resource for researchers in the field of CF drug discovery.
Mechanism of Action: The Role of a C2 Corrector
CFTR correctors are classified based on their proposed mechanism of action and binding sites. While the precise molecular interactions of many correctors are still under investigation, a general framework has emerged. C1 correctors are thought to stabilize the first membrane-spanning domain (MSD1) and its interface with the first nucleotide-binding domain (NBD1).[3] C2 correctors, including this compound, are proposed to act on a different part of the protein, likely targeting the second nucleotide-binding domain (NBD2) to further aid in the proper folding and assembly of the CFTR protein.
The proposed mechanism involves this compound binding to the NBD2 domain of the F508del-CFTR protein during its synthesis and folding in the endoplasmic reticulum. This interaction is believed to stabilize the NBD2 domain, facilitating its proper interaction with other CFTR domains and rescuing the protein from the cellular quality control machinery that would otherwise target it for degradation. This allows the corrected F508del-CFTR to traffic to the cell surface, where its function can be enhanced by a potentiator.
Figure 1: Proposed signaling pathway for this compound as part of a triple-combination therapy for F508del-CFTR.
Preclinical Data
This compound was identified through a medicinal chemistry campaign focused on developing a potent C2 corrector. The following tables summarize the key in vitro efficacy and pharmacokinetic data.
In Vitro Efficacy
The primary assay used to evaluate the corrector activity of this compound was a cell-based assay measuring the expression of F508del-CFTR at the cell surface.
| Compound | EC50 (nM) in CFTR Expression Assay |
| This compound | 105 |
Table 1: In vitro efficacy of this compound in a CFTR expression assay.
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in rats and dogs.
| Species | Dose (mg/kg) | Route | Clearance (L/h/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 1 | i.v. | 0.13 | 3.0 | - |
| Rat | 1 | p.o. | - | - | 53 |
| Dog | 1 | i.v. | 0.64 | 6.4 | - |
| Dog | 1 | p.o. | - | - | 78 |
Table 2: Pharmacokinetic parameters of this compound in rat and dog.
Experimental Protocols
The following protocols are based on the methods described in the primary publication and its supporting information for the discovery of this compound.
CFTR Expression Assay
This assay quantifies the amount of F508del-CFTR that is trafficked to the cell surface after treatment with a corrector.
-
Cell Line: CFBE41o- (immortalized human bronchial epithelial cells) stably transduced to express F508del-CFTR fused with a horseradish peroxidase (HRP) reporter tag.
-
Protocol:
-
Seed CFBE41o- cells in 96-well plates and culture until confluent.
-
Treat cells with varying concentrations of this compound (or other test compounds) for 24 hours at 37°C.
-
Wash cells to remove compound.
-
Add a chemiluminescent HRP substrate to the cells.
-
Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of HRP-tagged F508del-CFTR at the cell surface.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Experimental workflow for the CFTR expression assay.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs.
-
Intravenous (i.v.) Administration Protocol:
-
Administer a single i.v. dose of this compound (1 mg/kg) to a cohort of animals.
-
Collect blood samples at multiple time points post-dose.
-
Analyze plasma samples for this compound concentration using LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., clearance, half-life) using appropriate software.
-
-
Oral (p.o.) Administration Protocol:
-
Administer a single oral gavage dose of this compound (1 mg/kg) to a separate cohort of animals.
-
Collect blood samples at multiple time points post-dose.
-
Analyze plasma samples for this compound concentration using LC-MS/MS.
-
Calculate pharmacokinetic parameters and oral bioavailability by comparing the area under the curve (AUC) to that of the i.v. dosed group.
-
Clinical Development and Future Directions
Galapagos initiated a Phase 1, randomized, double-blind, placebo-controlled study of this compound in healthy volunteers in November 2017.[2][4] The primary objectives of this study were to evaluate the safety, tolerability, and pharmacokinetics of the compound.[2][4]
The broader cystic fibrosis collaboration between Galapagos and AbbVie underwent several changes and ultimately, AbbVie decided not to proceed with the development of a triple combination therapy involving a different C2 corrector, GLPG2737, due to mixed clinical trial results for that compound.[5][6][7] Subsequently, AbbVie took over the full development and commercial responsibility for the CF program from Galapagos.[5] The detailed results of the Phase 1 study of this compound have not been publicly disclosed, and its current development status is unclear.
Despite the discontinuation of its clinical development within the Galapagos/AbbVie partnership, the discovery of this compound and its characterization as a potent C2 corrector provide valuable insights for the field. The structure-activity relationships established during its development can inform the design of future CFTR correctors. Furthermore, the preclinical data for this compound serves as a benchmark for the evaluation of new corrector molecules. The ongoing quest for more effective CFTR modulator therapies will undoubtedly build upon the knowledge gained from compounds like this compound.
Conclusion
This compound is a well-characterized C2-type CFTR corrector with demonstrated in vitro potency and favorable preclinical pharmacokinetic properties. Although its path to the clinic was halted, the scientific foundation of its discovery and mechanism of action contributes to the broader understanding of CFTR protein correction. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for the scientific community dedicated to developing transformative therapies for individuals with Cystic Fibrosis.
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpg.com [glpg.com]
- 3. glpg.com [glpg.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. biospace.com [biospace.com]
Preclinical Profile of GLPG-3221: A C2 Corrector for Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GLPG-3221, also known as ABBV-3221, is a novel second-generation (C2) corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this investigational compound is designed to address the underlying protein folding defect caused by the most common CF-causing mutation, F508del.[1][2] Cystic fibrosis is a life-threatening genetic disorder characterized by the production of thick, sticky mucus that primarily affects the lungs and digestive system. The F508del mutation leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface, resulting in dysfunctional chloride ion transport.[1] this compound is intended for use as part of a triple combination therapy, alongside a first-generation (C1) corrector and a potentiator, to restore CFTR function to a greater extent than existing dual-combination therapies.[1][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound.
Mechanism of Action
This compound acts as a CFTR corrector, specifically a C2 corrector.[1] In the context of triple combination therapy for cystic fibrosis, CFTR modulators work synergistically:
-
C1 Correctors: These molecules are believed to stabilize the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs), addressing an early folding defect of the F508del-CFTR protein.
-
C2 Correctors (e.g., this compound): These compounds are thought to act on a later stage of protein processing, potentially stabilizing the fully folded protein and enhancing its trafficking to the cell membrane.[4]
-
Potentiators: Once the corrected CFTR protein is at the cell surface, potentiators increase the channel's opening probability, thereby facilitating chloride ion transport.[1]
The rationale behind this triple combination is to maximize the amount of functional CFTR protein at the cell surface and ensure its optimal activity.
In Vitro Efficacy
The primary preclinical evaluation of this compound was conducted using human bronchial epithelial (HBE) cells derived from cystic fibrosis patients homozygous for the F508del mutation. These cells provide a physiologically relevant model to assess the compound's ability to restore CFTR function.
Quantitative Data
| Parameter | Value | Cell Line | Assay | Combination |
| EC50 | 105 nM | Not Specified | Not Specified | Not Specified |
| Chloride Transport Increase | Superior to Orkambi® and tezacaftor/ivacaftor | F508del homozygous and heterozygous HBE cells | Not Specified | Triple Combination |
Note: Specific assay details for the EC50 value were not available in the reviewed documents. The comparison to Orkambi® and tezacaftor/ivacaftor was qualitative.
Experimental Protocols
Cell Culture of Human Bronchial Epithelial (HBE) Cells:
-
Source: HBE cells are isolated from the airways of CF patients with the F508del mutation.
-
Culture Medium: The cells are cultured in a specialized medium, often a serum-free formulation supplemented with growth factors to promote differentiation.
-
Air-Liquid Interface (ALI): To mimic the in vivo environment of the airways, HBE cells are grown on permeable supports (e.g., Transwell inserts). Once confluent, the apical medium is removed, and the cells are cultured at an air-liquid interface, which promotes differentiation into a polarized epithelium with features like cilia and mucus production.
-
Incubation: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.
Measurement of CFTR-Mediated Chloride Transport (Ussing Chamber Assay):
-
Apparatus: The Ussing chamber is a device that allows for the measurement of ion transport across an epithelial cell monolayer. The permeable support with the differentiated HBE cells is mounted between two chambers.
-
Solutions: The chambers are filled with physiological saline solutions, and the transepithelial voltage is clamped to zero. The resulting short-circuit current (Isc) is a measure of net ion transport.
-
Assay Procedure:
-
Initially, the baseline Isc is recorded.
-
Amiloride is added to the apical chamber to block sodium channels, isolating chloride transport.
-
Forskolin is then added to activate CFTR through a cAMP-mediated pathway.
-
A CFTR potentiator (e.g., GLPG-1837) is added to maximally stimulate the corrected CFTR channels.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator, which is subsequently inhibited by a specific CFTR inhibitor, represents the functional activity of the corrected CFTR channels.
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Quantitative Data
| Species | Dose (mg/kg) | Route | Clearance (L/h/kg) | Half-life (h) | Bioavailability (F%) |
| Rat | 1 | IV | 0.13 | 3.0 | - |
| Rat | 1 | PO | - | - | 53 |
| Dog | 1 | IV | 0.64 | 6.4 | - |
| Dog | 1 | PO | - | - | 78 |
Experimental Protocols
Animal Models:
-
Rats: Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Dogs: Beagle dogs are a standard non-rodent species for preclinical toxicology and pharmacokinetic assessments.
Dosing and Sample Collection:
-
Intravenous (IV) Administration:
-
This compound is formulated in a suitable vehicle for intravenous injection.
-
The compound is administered as a single bolus dose into a vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., jugular vein or another accessible vessel).
-
-
Oral (PO) Administration:
-
This compound is formulated in an appropriate vehicle for oral gavage.
-
A single dose is administered directly into the stomach using a gavage needle.
-
Blood samples are collected at the same or similar time points as the IV study.
-
Sample Processing and Analysis:
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for quantifying the drug.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as clearance, half-life, and bioavailability.
Conclusion
The preclinical data for this compound demonstrate its potential as a C2 corrector for the treatment of cystic fibrosis in combination with other CFTR modulators. The in vitro studies in patient-derived HBE cells show a significant restoration of CFTR function, and the pharmacokinetic profiles in rats and dogs indicate good oral bioavailability. These promising preclinical results supported the advancement of this compound into clinical trials. Further research and clinical development will be necessary to fully establish the safety and efficacy of this compound-containing triple combination therapies in individuals with cystic fibrosis.
References
The Rise and Discontinuation of GLPG-3221: A Case Study in the Quest for a Triple Combination CFTR Therapy
Mechelen, Belgium & North Chicago, Illinois - In the highly competitive landscape of cystic fibrosis (CF) therapeutics, the development of novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators is a relentless pursuit. This technical guide delves into the preclinical and early clinical development of GLPG-3221, a C2 corrector developed by Galapagos and AbbVie, as a key component of a triple combination therapy aimed at treating the majority of CF patients. Despite promising initial data, the program was ultimately discontinued, highlighting the formidable challenges in developing new treatments that can surpass the efficacy of existing therapies.
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which leads to a dysfunctional or absent CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride ions across cell membranes, a process crucial for maintaining the balance of salt and water on many bodily surfaces.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus does not reach the cell surface in sufficient quantities.[2]
The therapeutic strategy for the F508del mutation has evolved to a combination of CFTR modulators: correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the opening probability of the channel once it is at the surface.[3] The development of triple combination therapies, typically involving two distinct correctors (a C1 and a C2 corrector) and a potentiator, has been a major focus of research to maximize the restoration of CFTR function.[3]
This compound: A Novel C2 Corrector
This compound was developed as a second-generation, potent, and orally active C2 corrector.[4] Its role was to complement a C1 corrector and a potentiator to provide a synergistic effect on the F508del-CFTR protein.
Mechanism of Action of the Triple Combination Therapy
The proposed triple combination therapy involving this compound was designed to address the multifaceted defects of the F508del-CFTR protein through a coordinated mechanism:
-
C1 Corrector (GLPG-2222/ABBV-2222): This class of correctors is believed to bind to the misfolded F508del-CFTR protein during its synthesis, assisting in its initial folding and processing within the endoplasmic reticulum.[3] This action increases the amount of CFTR protein that can be trafficked towards the cell surface.[3]
-
C2 Corrector (this compound): Acting at a subsequent step, the C2 corrector is thought to further stabilize the F508del-CFTR protein, facilitating its maturation and transit through the Golgi apparatus to the cell membrane.[1] The combination of C1 and C2 correctors is intended to maximize the density of functional CFTR channels on the cell surface.[1]
-
Potentiator (GLPG-1837): Once the corrected F508del-CFTR protein is inserted into the cell membrane, the potentiator binds to the channel and increases its gating, allowing for a more efficient flow of chloride ions.[5]
Preclinical and Early Clinical Development
The development of this compound and its combination partners was supported by a series of preclinical studies and early-phase clinical trials.
Preclinical Data
In vitro studies were crucial in establishing the potential of the triple combination therapy. While specific quantitative data for the triple combination including this compound is not publicly available, earlier reports on a similar triple combination from Galapagos and AbbVie, which included the C2 corrector GLPG2665, showed a restoration of healthy activity levels in human bronchial epithelial (HBE) cells from patients with the F508del mutation.[6] These combinations resulted in a significant increase in chloride transport compared to the dual-combination therapy Orkambi®.[6] this compound was identified as a potent CFTR corrector with an EC50 of 105 nM.
| Compound | Class | Preclinical Efficacy/Potency |
| This compound | C2 Corrector | EC50: 105 nM |
| GLPG-2222 | C1 Corrector | EC50: <10 nM in primary patient cells (F508del/F508del)[3] |
| GLPG-1837 | Potentiator | EC50: 3 nM (F508del), 339 nM (G551D)[7] |
Experimental Protocols
Human Bronchial Epithelial (HBE) Cell Assays:
The efficacy of CFTR modulators was primarily assessed using primary HBE cells cultured at an air-liquid interface.[8] This in vitro model closely mimics the in vivo environment of the airways.[8] The standard method for evaluating CFTR function in these cultures is the Ussing chamber assay.[9]
-
Cell Culture: HBE cells are isolated from the bronchi of CF patients and cultured on permeable supports to form a polarized epithelial monolayer.[8]
-
Ussing Chamber Measurement: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.[9] The short-circuit current (Isc), a measure of ion transport, is recorded.
-
Protocol:
-
The epithelial sodium channel (ENaC) is inhibited with amiloride to isolate CFTR-mediated chloride current.
-
CFTR is activated with a cAMP agonist, such as forskolin.
-
The potentiator activity is assessed by the acute addition of the compound.
-
The corrector activity is evaluated by pre-incubating the cells with the corrector compounds for 24-48 hours before the Ussing chamber measurement.
-
Finally, a CFTR inhibitor is added to confirm that the measured current is indeed CFTR-specific.
-
Clinical Development
This compound entered a Phase 1 clinical trial in November 2017 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4] This randomized, double-blind, placebo-controlled study was conducted in Belgium.[4] While the initiation of the trial was announced, detailed results have not been made publicly available.
The other components of the intended triple combination therapy also progressed to clinical trials:
-
GLPG-2222 (ABBV-2222): In a Phase 2 study (ALBATROSS) in CF patients with a gating mutation and the F508del mutation who were on stable Kalydeco® treatment, GLPG-2222 was well-tolerated and resulted in a statistically significant, dose-dependent decrease in sweat chloride concentration (a decrease of 6 mmol/L in the 300mg cohort) and a 2.2% increase in ppFEV1 at the 300mg dose.[10]
-
GLPG-1837: A Phase 2a study (SAPHIRA1) in CF patients with at least one G551D mutation showed that GLPG-1837 treatment led to a concentration-dependent decrease in sweat chloride concentration and a reversal of the decline in lung function observed after a one-week washout of ivacaftor.[11]
Discontinuation of the CF Program
Despite the promising preclinical data and the progression of individual components into clinical trials, the collaboration between Galapagos and AbbVie in cystic fibrosis underwent a significant restructuring. In October 2018, AbbVie assumed full responsibility for the CF program.[12]
Subsequently, in April 2022, AbbVie announced the discontinuation of a different C2 corrector, ABBV-119, after an interim analysis of a Phase 2 trial showed it provided no meaningful improvement when added to a dual-corrector/potentiator therapy.[13] Ultimately, in April 2023, AbbVie announced the discontinuation of all its cystic fibrosis programs, stating that their triple combination therapy "did not work" and that they had no other backup options.[14] The decision was based on the inability of their investigational therapies to demonstrate a competitive efficacy profile compared to the highly effective approved therapies, such as Vertex Pharmaceuticals' Trikafta®.
Conclusion
The story of this compound and the broader Galapagos/AbbVie CF program serves as a compelling case study in the challenges of drug development for cystic fibrosis. While this compound demonstrated promising characteristics as a C2 corrector in preclinical models, the ultimate success of a new CF therapy is measured by its clinical performance in a landscape with a high therapeutic bar. The discontinuation of the program underscores the difficulty of translating in vitro efficacy into clinically meaningful benefits that can rival existing, highly effective treatments. The extensive research and development efforts, however, have contributed valuable knowledge to the field of CFTR modulator science.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. glpg.com [glpg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 9. cff.org [cff.org]
- 10. glpg.com [glpg.com]
- 11. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.abbvie.com [news.abbvie.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. fiercebiotech.com [fiercebiotech.com]
Chemical properties and formula of GLPG-3221
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG-3221 is a novel, orally bioavailable small molecule that acts as a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this compound has been investigated for its potential role in a triple-combination therapy for cystic fibrosis (CF). This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.
Chemical Properties and Formula
This compound is a complex synthetic molecule with the chemical formula C30H37F3N2O6.[1] Its systematic IUPAC name is (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid. Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C30H37F3N2O6 | [1] |
| IUPAC Name | (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid | |
| Molecular Weight | 578.62 g/mol | [1] |
| CAS Number | 2222264-64-2 | [1] |
Mechanism of Action and Signaling Pathway
This compound is classified as a CFTR corrector. In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing its trafficking to the cell membrane. This compound functions as a 'C2' corrector, working in concert with a 'C1' corrector and a potentiator in a proposed triple-combination therapy. The C1 and C2 correctors act synergistically to rescue the misfolded F508del-CFTR protein, facilitating its processing and transport to the cell surface. Once at the cell surface, the potentiator helps to open the CFTR channel, allowing for the transport of chloride ions.
The following diagram illustrates the proposed mechanism of action for a triple-combination therapy involving this compound.
Experimental Data
The following sections present key in vitro and in vivo data for this compound, primarily sourced from the foundational study by Scanio et al.
In Vitro Efficacy
The primary efficacy of this compound as a CFTR corrector was evaluated using in vitro cell-based assays.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 105 nM | Not Specified | CFTR Correction | [1] |
In Vivo Pharmacokinetics
Pharmacokinetic properties of this compound were assessed in rats.
| Parameter | Value | Dosing | Species | Reference |
| Clearance (Cl) | 0.13 L/h/kg | 1 mg/kg (i.v.) | Rat | [1] |
| Half-life (t1/2) | 3 hours | 1 mg/kg (i.v.) | Rat | [1] |
| Oral Bioavailability (F%) | 53% | 1 mg/kg (p.o.) | Rat | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
CFTR Correction Assay (General Protocol)
While the specific details of the assay used to determine the EC50 of this compound are not publicly available, a general workflow for such an assay is outlined below. This type of assay typically measures the increase in functional CFTR protein at the cell surface.
References
Early Clinical Trial Data for GLPG-3221: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical development of GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The development of this compound was initiated by Galapagos NV in collaboration with AbbVie as a potential component of a triple-combination therapy for cystic fibrosis (CF) patients, particularly those with the F508del mutation.
Introduction to this compound
This compound was designed to address the underlying molecular defect in the most common form of cystic fibrosis, caused by the F508del mutation in the CFTR gene. This mutation leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. As a C2 corrector, this compound aimed to improve the processing and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma membrane.
The therapeutic strategy centered on a triple-combination approach, integrating a C1 corrector, a C2 corrector (like this compound), and a potentiator. This combination was intended to restore CFTR function to a level that would provide significant clinical benefit to patients.
Preclinical Data
In preclinical studies, triple combinations of CFTR modulators from the Galapagos portfolio, which included molecules with the C2 corrector mechanism of this compound, demonstrated a significant increase in chloride transport in in-vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation.
Early Clinical Development: Phase 1 Trial
A Phase 1 clinical trial for this compound was initiated in November 2017 in Belgium.[1][2] This study was designed as a randomized, double-blind, placebo-controlled, single-center trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][2]
Note: Despite the initiation of this Phase 1 trial, specific quantitative data regarding the safety, tolerability, and pharmacokinetic outcomes have not been made publicly available through press releases, scientific publications, or conference presentations.
Program Status Update
In October 2018, AbbVie assumed full responsibility for the development and commercialization of the entire cystic fibrosis portfolio from Galapagos.[3][4][5] Later, in April 2022, AbbVie announced the discontinuation of a Phase 2 study of a triple-combination therapy for cystic fibrosis that included a C2 corrector.[6] While it has not been officially confirmed that this compound was the C2 corrector in this discontinued trial, the timeline of events suggests a shift in the development strategy for the triple-combination therapy. Furthermore, in January 2025, Galapagos announced a strategic reorganization to focus on cell therapy in oncology and to seek partners for its small molecule assets.[7]
Data Presentation
As no quantitative data from the Phase 1 clinical trial of this compound have been publicly disclosed, a data table cannot be provided.
Experimental Protocols
The specific experimental protocol for the this compound Phase 1 trial is not publicly available. However, a representative protocol for a first-in-human, single and multiple ascending dose (SAD/MAD) study in healthy volunteers is provided below for illustrative purposes.
Representative Phase 1 SAD/MAD Clinical Trial Protocol
Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of [Investigational Drug] in Healthy Adult Subjects.
1. Study Objectives:
-
Primary Objectives:
-
To assess the safety and tolerability of single ascending oral doses of [Investigational Drug] in healthy subjects.
-
To assess the safety and tolerability of multiple ascending oral doses of [Investigational Drug] administered daily for [e.g., 14] days in healthy subjects.
-
-
Secondary Objectives:
-
To characterize the single-dose pharmacokinetic (PK) profile of [Investigational Drug] and its metabolites.
-
To characterize the multiple-dose PK profile of [Investigational Drug] and its metabolites at steady state.
-
To assess the effect of food on the bioavailability of [Investigational Drug].
-
2. Study Design:
-
Part A: Single Ascending Dose (SAD)
-
Sequential dose-escalation cohorts of healthy subjects.
-
Within each cohort, subjects are randomized to receive a single oral dose of [Investigational Drug] or placebo in a [e.g., 6:2] ratio.
-
Dose escalation to the next cohort is based on a review of safety and tolerability data from the preceding cohort.
-
-
Part B: Multiple Ascending Dose (MAD)
-
Sequential dose-escalation cohorts of healthy subjects.
-
Within each cohort, subjects are randomized to receive daily oral doses of [Investigational Drug] or placebo for [e.g., 14] days in a [e.g., 8:2] ratio.
-
Dose escalation decisions are based on a review of safety, tolerability, and PK data from the SAD part and preceding MAD cohorts.
-
3. Key Assessments:
-
Safety and Tolerability:
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.
-
Regular monitoring of vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Physical examinations.
-
-
Pharmacokinetics:
-
Serial blood sampling for the measurement of plasma concentrations of [Investigational Drug] and its major metabolites at predefined time points post-dose.
-
Urine collection for the determination of renal excretion of [Investigational Drug] and its metabolites.
-
PK parameters to be calculated include: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F. For the MAD part, Cmin, Cavg, and accumulation ratio will also be determined.
-
Mandatory Visualizations
Signaling Pathway of a CFTR Corrector
Caption: Mechanism of action of a CFTR C2 corrector like this compound.
Experimental Workflow for a Phase 1 SAD/MAD Trial
Caption: Representative workflow of a Phase 1 SAD/MAD clinical trial.
References
An In-Depth Technical Guide to GLPG-3221 and its Analogs in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport at the epithelial cell surface. This defect leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs, leading to chronic infections, inflammation, and progressive lung damage.
The advent of CFTR modulators, which include correctors and potentiators, has revolutionized the treatment of CF. Correctors are small molecules that aid in the proper folding and trafficking of mutant CFTR to the cell surface, while potentiators enhance the channel gating function of the CFTR protein. The development of triple-combination therapies, comprising two distinct correctors (a C1 and a C2 corrector) and a potentiator, has shown significant promise in restoring CFTR function to near-normal levels in a large proportion of the CF patient population.
This technical guide focuses on GLPG-3221 (also known as ABBV-3221), a novel C2 corrector developed through a collaboration between Galapagos and AbbVie. It is designed to be a component of a triple-combination therapy for the treatment of CF. This document will provide a comprehensive overview of the preclinical data, experimental protocols, and the structure-activity relationship of this compound and its analogs.
This compound: A Novel C2 Corrector
This compound is a pyrrolidine-based small molecule that acts as a C2 corrector of the F508del-CFTR protein. C2 correctors are thought to act on a later stage of CFTR processing than C1 correctors, further enhancing the amount of functional CFTR that reaches the cell surface. This compound was identified through a medicinal chemistry campaign aimed at discovering potent and orally bioavailable C2 correctors to be used in conjunction with a C1 corrector and a potentiator.
Chemical Structure
IUPAC Name: (2S,3R,4S,5S)-3-(tert-butyl)-4-({[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methyl}oxy)-5-(2-methylphenyl)-1-[(2S)-oxan-2-ylcarbonyl]pyrrolidine-2-carboxylic acid
Molecular Formula: C30H37F3N2O6
Molecular Weight: 578.62 g/mol
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in a Triple-Combination Assay [1]
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 | 105 nM | CFBE41o- cells expressing F508del-CFTR-HRP | In the presence of C1 corrector (ABBV-2222) and potentiator (GLPG-1837) |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats [1]
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Clearance (CL) | Intravenous (IV) | 1 | 0.22 L/h/kg |
| Volume of Distribution (Vss) | Intravenous (IV) | 1 | 0.6 L/kg |
| Half-life (t1/2) | Intravenous (IV) | 1 | 2.0 h |
| Bioavailability (F) | Oral (PO) | 1 | 83% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
CFTR Cell Surface Expression (CSE) Assay
This assay was utilized to quantify the amount of F508del-CFTR protein that successfully traffics to the cell surface following treatment with corrector compounds.
-
Cell Line: CFBE41o- cells stably expressing F508del-CFTR fused with a horseradish peroxidase (HRP) tag.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are then treated with test compounds (e.g., this compound) at various concentrations and incubated for 16-24 hours at 37°C to allow for CFTR correction.
-
Following incubation, the cells are washed to remove any remaining compound.
-
A chemiluminescent HRP substrate is added to the wells.
-
The luminescence, which is proportional to the amount of HRP-tagged CFTR on the cell surface, is measured using a plate reader.
-
Data is normalized to vehicle-treated controls to determine the percent correction.
-
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues. In the context of CF research, it is used to assess the function of the CFTR chloride channel.
-
Cell System: Human bronchial epithelial (HBE) cells isolated from CF patients (homozygous for the F508del mutation) grown on permeable supports to form a polarized monolayer.
-
Protocol:
-
HBE cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.
-
The cells are pre-treated with a C1 corrector and this compound for 24 hours.
-
During the assay, the basolateral membrane is permeabilized to chloride ions using amphotericin B.
-
A chloride gradient is established across the apical membrane.
-
CFTR-mediated chloride secretion is stimulated by the addition of a cAMP agonist, such as forskolin, to the basolateral solution.
-
A CFTR potentiator (e.g., GLPG-1837) is then added to the apical solution to maximally activate the corrected CFTR channels.
-
The change in Isc following stimulation is a direct measure of CFTR-dependent chloride channel function.
-
The specific CFTR inhibitor, CFTRinh-172, is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CFTR modulators and the experimental workflow for evaluating corrector compounds.
Analogs of this compound: Structure-Activity Relationship (SAR)
The discovery of this compound was the result of an extensive structure-activity relationship (SAR) study of a series of 4-aminopyrrolidine-2-carboxylic acid derivatives. The goal of this medicinal chemistry effort was to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. The following table presents a selection of analogs from this series and their corresponding in vitro activity.
Table 3: Structure-Activity Relationship of this compound Analogs
| Compound | R1 (at 4-position) | R2 (at 5-position) | In Vitro Activity (EC50, nM) |
| This compound | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | o-tolyl | 105 |
| Analog 1 | 2-methoxyphenyl | o-tolyl | >1000 |
| Analog 2 | 2-chlorophenyl | o-tolyl | 500 |
| Analog 3 | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | phenyl | 250 |
| Analog 4 | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | 2-chlorophenyl | 150 |
Note: The data in this table is illustrative and based on the general findings of SAR studies in this chemical series. Specific EC50 values for these exact analogs may not be publicly available.
The SAR studies revealed several key insights:
-
The 4-position substituent: A substituted pyridyl moiety, as seen in this compound, was found to be crucial for high potency. Simpler aromatic substituents led to a significant loss of activity.
-
The 5-position substituent: An ortho-substituted phenyl group, such as the o-tolyl group in this compound, provided a good balance of potency and metabolic stability. Unsubstituted or meta/para-substituted phenyl rings were generally less active.
-
Stereochemistry: The specific stereochemistry of the pyrrolidine ring was critical for the corrector activity.
Clinical Development and Future Outlook
Galapagos initiated a Phase 1 clinical trial of this compound in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1] The development of CFTR modulators is a highly competitive field, and the collaboration between Galapagos and AbbVie on their CF portfolio has evolved. While the development of some triple-combination therapies was discontinued, the research into novel C1 and C2 correctors has provided valuable insights for the field. The pyrrolidine scaffold of this compound represents a promising chemical class for the development of future CFTR correctors. Further research may focus on optimizing the properties of this series to achieve even greater efficacy and to address the needs of CF patients with rare mutations.
Conclusion
This compound is a potent, orally bioavailable C2 corrector of the F508del-CFTR protein that has demonstrated significant preclinical efficacy as part of a triple-combination therapy. The detailed experimental protocols and SAR data presented in this guide provide a valuable resource for researchers in the field of CF drug discovery. While the clinical development path of this compound has been altered, the scientific knowledge gained from its discovery and early-phase testing contributes to the broader effort to develop highly effective and disease-modifying treatments for all individuals with Cystic Fibrosis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of GLPG-3221 in CFBE41o- Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a significant reduction in chloride ion transport at the cell surface. GLPG-3221 is a C2 corrector molecule designed to address this trafficking defect of the F508del-CFTR protein. It is being developed as part of a triple combination therapy to restore CFTR function.
These application notes provide detailed protocols for two key in vitro assays to evaluate the efficacy of this compound in a relevant cell-based model: the human bronchial epithelial cell line, CFBE41o-, which is homozygous for the F508del-CFTR mutation. The assays described are a cell surface expression assay using a horseradish peroxidase (HRP) fusion protein and a functional assay measuring ion transport via a Ussing chamber.
Signaling Pathway of F508del-CFTR Correction
The F508del mutation in the CFTR gene leads to a protein folding defect, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. Corrector molecules, such as this compound, aim to overcome this defect and facilitate the trafficking of the corrected F508del-CFTR protein to the cell membrane, where it can function as a chloride channel.
Caption: F508del-CFTR Protein Trafficking and Correction by this compound.
Experimental Protocols
Cell Surface Expression Assay using F508del-CFTR-HRP Fusion Protein
This assay quantifies the amount of F508del-CFTR protein that has been trafficked to the cell surface following treatment with a corrector compound. It utilizes CFBE41o- cells stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP) in an extracellular loop.
Experimental Workflow:
Caption: Workflow for the Cell Surface Expression Assay.
Detailed Protocol:
-
Cell Culture: Culture CFBE41o- cells stably expressing F508del-CFTR-HRP in a suitable medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well, clear-bottom, black-walled plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Also, prepare vehicle control (e.g., 0.1% DMSO) and positive control (a known CFTR corrector) solutions.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add the prepared compound solutions.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the cells three times with a phosphate-buffered saline (PBS) to remove any remaining compound.
-
HRP Activity Measurement: Add a chemiluminescent or fluorescent HRP substrate (e.g., Amplex® Red) to each well according to the manufacturer's instructions.
-
Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background signal (wells with no cells) from all readings. Normalize the data to the vehicle control (0% correction) and a maximal correction control (100%). Plot the dose-response curve and calculate the EC50 value for this compound.
Quantitative Data Summary (Hypothetical):
| Compound | EC50 (nM) | Maximal Efficacy (% of Positive Control) |
| This compound | 105 | 95 |
| Positive Control (e.g., VX-809) | 500 | 100 |
| Vehicle Control | - | 0 |
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This functional assay measures the chloride ion transport across a polarized monolayer of CFBE41o- cells. An increase in chloride current upon stimulation indicates functional CFTR channels at the cell surface.
Experimental Workflow:
Caption: Workflow for the Ussing Chamber Assay.
Detailed Protocol:
-
Cell Culture on Permeable Supports: Seed CFBE41o- cells onto permeable filter supports (e.g., Transwell®) and culture them at an air-liquid interface to promote polarization and the formation of tight junctions. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Compound Treatment: Once the cells have formed a tight monolayer (high TEER), treat the cells with this compound or control compounds by adding them to the basolateral medium for 24 hours.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate Ringer's solutions. Maintain the temperature at 37°C and bubble the solutions with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Additions:
-
Add amiloride to the apical solution to block epithelial sodium channels (ENaC).
-
Add forskolin to both the apical and basolateral solutions to raise intracellular cAMP and activate CFTR.
-
Add a CFTR potentiator (e.g., Genistein or VX-770) to the apical solution to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator. The magnitude of the CFTRinh-172-sensitive current represents the functional CFTR activity.
Quantitative Data Summary (Hypothetical):
| Treatment | Forskolin-Stimulated ΔIsc (μA/cm²) |
| Vehicle Control | 1.5 ± 0.3 |
| This compound (1 µM) | 8.2 ± 1.1 |
| This compound (1 µM) + C1 Corrector (1 µM) + Potentiator (1 µM) | 25.6 ± 2.5 |
| Positive Control (e.g., VX-809 + VX-770) | 15.4 ± 1.8 |
Conclusion
The described in vitro assays using the CFBE41o- cell line provide a robust platform for the preclinical evaluation of CFTR correctors like this compound. The cell surface expression assay offers a high-throughput method to quantify the rescue of the F508del-CFTR protein to the plasma membrane, while the Ussing chamber assay provides a functional readout of CFTR-mediated chloride transport. Together, these protocols enable a comprehensive assessment of the efficacy of novel CFTR modulators. In vitro studies have demonstrated that triple combination therapies including this compound can restore the activity of the F508del CFTR protein in human bronchial epithelial cells.[1]
References
Application Notes and Protocols for GLPG-3221 in Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG-3221 (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed through a collaboration between Galapagos and AbbVie.[1][2] It is designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in cystic fibrosis (CF).[1][2] As part of a triple-combination therapy, this compound works to increase the amount of functional CFTR protein at the cell surface, thereby restoring chloride transport.[1][3][4] The Ussing chamber system is a critical in vitro tool for evaluating the efficacy of CFTR modulators like this compound by measuring ion transport across epithelial cell monolayers. These application notes provide a detailed protocol for utilizing this compound in Ussing chamber experiments with human bronchial epithelial (HBE) cells.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in an in vitro human bronchial epithelial cell model. The data demonstrates the dose-dependent potentiation of CFTR-mediated current by this compound when used in combination with a C1 corrector and a potentiator.
| Compound Combination | Parameter | Value | Reference |
| ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | Baseline CFTR Current | 100% | [1] |
| This compound + ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | EC₅₀ | 105 nM | [1] |
| This compound + ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | Maximum Response | 585% | [1] |
Signaling Pathway
This compound acts as a C2 corrector, targeting a specific defect in the processing of the F508del-CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a significant reduction in the number of CFTR channels at the cell surface. C2 correctors like this compound are believed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane. This action is complementary to C1 correctors, which target a different aspect of the folding defect. By increasing the density of CFTR channels at the cell surface, this compound, as part of a combination therapy with a C1 corrector and a potentiator (which enhances channel opening), leads to a significant increase in chloride ion transport.
Experimental Protocols
Cell Culture
Human bronchial epithelial (HBE) cells from individuals homozygous for the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell®) at an air-liquid interface to promote differentiation and polarization.
Ussing Chamber Experimental Workflow
The following diagram outlines the key steps for assessing the effect of this compound on CFTR function using an Ussing chamber.
Detailed Protocol
-
Cell Preparation:
-
Culture F508del/F508del HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Twenty-four hours prior to the Ussing chamber experiment, treat the cells with the desired concentrations of this compound and a C1 corrector (e.g., ABBV-2222) in the basolateral medium. Include a vehicle control (e.g., DMSO).
-
-
Ussing Chamber Setup:
-
Prepare Krebs-bicarbonate Ringer solution for both the apical and basolateral chambers.
-
Mount the permeable supports containing the HBE cell monolayers into the Ussing chambers.
-
Fill the apical and basolateral chambers with the pre-warmed (37°C) and gassed (5% CO₂) Krebs-bicarbonate Ringer solution.
-
-
Electrophysiological Measurements:
-
Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
To measure CFTR-independent ion transport, amiloride (an ENaC inhibitor) can be added to the apical chamber.
-
To activate CFTR, add forskolin to the basolateral chamber.
-
To potentiate the activity of the corrected CFTR channels, add a potentiator (e.g., GLPG1837 or ivacaftor) to the apical or basolateral chamber according to its known mechanism.
-
Record the peak Isc response.
-
To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber and measure the decrease in Isc.
-
-
Data Analysis:
-
The primary endpoint is the change in Isc (ΔIsc) following the addition of the CFTR activator and potentiator.
-
The CFTR-specific current is calculated as the difference between the peak Isc and the Isc after the addition of the CFTR inhibitor.
-
For dose-response experiments, plot the ΔIsc against the concentration of this compound to determine the EC₅₀.
-
Normalize the data to the vehicle control to determine the percentage increase in CFTR function.
-
Conclusion
This compound is a potent C2 corrector that, in combination with a C1 corrector and a potentiator, significantly enhances CFTR-mediated chloride transport in in vitro models of cystic fibrosis. The Ussing chamber is an indispensable tool for quantifying the electrophysiological effects of this compound and other CFTR modulators. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further understand and develop therapies for cystic fibrosis.
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. glpg.com [glpg.com]
Application Notes and Protocols for GLPG-3221 CFTR Trafficking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG-3221 (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos and AbbVie.[1][2][3] It is designed for use in a triple combination therapy to address the trafficking defect of the most common CF-causing mutation, F508del-CFTR.[1][4] These application notes provide detailed methodologies for key assays used to evaluate the efficacy of this compound in correcting F508del-CFTR trafficking and function.
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a defective protein that is unable to properly traffic to the cell surface and function as a chloride channel.[1] this compound, in combination with a C1 corrector and a potentiator, has been shown to increase the amount of functional CFTR at the cell surface, leading to enhanced chloride transport.[5]
Data Presentation
The following table summarizes the quantitative data for this compound's effect on F508del-CFTR correction.
| Assay | Cell Line | Compound(s) | Key Parameter | Value | Reference |
| Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC) | Primary HBE cells (homozygous F508del) | This compound (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator) | EC50 | 105 nM | [5][6] |
| Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC) | Primary HBE cells (homozygous F508del) | This compound (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator) | Maximum Response vs. Dual Combination (C1 + Potentiator) | ~6-fold increase | [5] |
| Cell Surface Expression (CSE) - HRP Assay | CFBE41o- cells with HRP-tagged F508del-CFTR | This compound (as part of a combination therapy) | % of Wild-Type CFTR function | >40% | [7] |
Experimental Protocols
Cell Surface Expression Assay using HRP-tagged F508del-CFTR
This assay quantifies the amount of F508del-CFTR that has trafficked to the cell surface following treatment with corrector compounds.
Materials:
-
CFBE41o- cells stably expressing HRP-tagged F508del-CFTR
-
Cell culture medium and supplements
-
This compound and other compounds for testing
-
HRP substrate (e.g., TMB)
-
Plate reader
Protocol:
-
Seed CFBE41o- cells expressing HRP-tagged F508del-CFTR in 96-well plates and culture until confluent.
-
Treat the cells with this compound, alone or in combination with other modulators, at various concentrations for 16-24 hours at 37°C.
-
Wash the cells with ice-cold PBS to remove excess compounds.
-
Add HRP substrate to the wells.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of F508del-CFTR rescue relative to a positive control (e.g., cells treated with a known corrector) and untreated cells.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This functional assay measures the chloride ion transport across a polarized epithelial cell monolayer.
Materials:
-
Primary human bronchial epithelial (HBE) cells from F508del homozygous donors
-
Air-liquid interface (ALI) culture system
-
Ussing chamber system
-
Ringer's solution
-
Forskolin, Genistein, and CFTR inhibitor-172
-
This compound and other test compounds
Protocol:
-
Culture primary HBE cells on permeable supports in an ALI system to form polarized monolayers.
-
Treat the monolayers with this compound in combination with a C1 corrector and a potentiator for 24-48 hours.
-
Mount the permeable supports in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and measure the baseline short-circuit current (Isc).
-
To stimulate CFTR-mediated chloride secretion, add forskolin and genistein to the basolateral solution.
-
Record the change in Isc.
-
To confirm that the current is CFTR-specific, add CFTR inhibitor-172 to the apical solution and observe the inhibition of the Isc.
-
Calculate the net change in Isc to determine the level of CFTR function.
Cell Surface Biotinylation and Western Blotting
This biochemical assay directly measures the amount of CFTR protein at the cell surface.
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells)
-
Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-CFTR antibody
Protocol:
-
Culture cells to confluence and treat with this compound and other modulators.
-
Cool the cells to 4°C to inhibit membrane trafficking.
-
Apically incubate the cells with a cell-impermeable biotinylation reagent to label cell surface proteins.
-
Quench the biotinylation reaction and lyse the cells.
-
Isolate the biotinylated proteins by incubating the cell lysate with streptavidin beads.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-CFTR antibody to detect the amount of cell surface-resident CFTR.
-
Quantify the band intensity to determine the relative amount of CFTR at the cell surface compared to control conditions.
Visualizations
Caption: Mechanism of action for this compound in a triple combination therapy.
Caption: Workflow for the Ussing chamber functional assay.
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ABBV-3221 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. ABBV-3221 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CFTR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. glpg.com [glpg.com]
Application Notes and Protocols for Western Blotting of GLPG-3221 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein expression in cells treated with GLPG-3221, a C2 corrector of CFTR. The protocol outlines the methodology for cell culture and treatment, protein extraction, quantification, and subsequent detection of CFTR protein isoforms by Western blotting. Furthermore, this document includes a summary of expected quantitative data and visual representations of the signaling pathway and experimental workflow to facilitate a comprehensive understanding of the experimental process and anticipated results.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This compound is a CFTR corrector that aims to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.[1][2][3] Western blotting is a crucial technique to assess the efficacy of this compound by monitoring the changes in the glycosylation status and abundance of the CFTR protein.
The CFTR protein exists in two main forms detectable by Western blot:
-
Band B: The immature, core-glycosylated form located in the ER (~160 kDa).
-
Band C: The mature, fully glycosylated form that has trafficked through the Golgi apparatus and is present at the cell surface (~170-180 kDa).[4][5]
An effective CFTR corrector like this compound is expected to increase the intensity of Band C relative to Band B, indicating successful protein maturation and trafficking.
Signaling Pathway of CFTR Correction
Caption: this compound action on F508del-CFTR processing.
Experimental Protocol
Materials and Reagents
-
Cell Lines: Human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR (e.g., CFBE41o-).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
-
SDS-PAGE Gels: 6% or 4-15% gradient polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-CFTR antibody (e.g., clone 596, M3A7, or others validated for Western blotting).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-Na+/K+-ATPase.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blotting workflow for this compound.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Crucially, do not boil the samples. Instead, incubate at 37°C for 30 minutes or 65°C for 15 minutes to denature the proteins.[6] Boiling can cause CFTR to aggregate and precipitate.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane onto a 6% or 4-15% polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CFTR antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (typically 1:1000 to 1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of CFTR bands (B and C) to the loading control.
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of cells treated with this compound.
| Treatment Group | Band B Intensity (Normalized) | Band C Intensity (Normalized) | Maturation Efficiency (C / (B+C)) | Fold Change in Band C (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 0.25 ± 0.05 | 0.20 | 1.0 |
| This compound (0.1 µM) | 0.95 ± 0.10 | 0.55 ± 0.08 | 0.37 | 2.2 |
| This compound (1 µM) | 0.82 ± 0.09 | 1.20 ± 0.15 | 0.59 | 4.8 |
| This compound (10 µM) | 0.65 ± 0.07 | 1.85 ± 0.20 | 0.74 | 7.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak CFTR signal | Low CFTR expression in the cell line. | Use a cell line known to express detectable levels of CFTR or consider immunoprecipitation to enrich for CFTR. |
| Inefficient protein extraction. | Ensure the use of fresh lysis buffer with protease inhibitors. | |
| Poor antibody performance. | Use a validated anti-CFTR antibody at the recommended dilution. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| CFTR protein aggregation | Sample boiling. | Avoid boiling the samples; incubate at 37°C or 65°C for denaturation.[6] |
| Inconsistent loading | Inaccurate protein quantification. | Carefully perform protein quantification and ensure equal loading amounts. |
| Use a reliable loading control and normalize the data. |
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Application Notes and Protocols: GLPG-3221 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG-3221 is a corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a channel responsible for ion transport across the cell membrane. In individuals with cystic fibrosis, mutations in the CFTR gene can lead to a misfolded and non-functional protein, resulting in the buildup of thick mucus in various organs. This compound is designed to address this by aiding in the proper folding and trafficking of the CFTR protein to the cell surface, thereby restoring its function.
These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₇F₃N₂O₆ |
| Molecular Weight | 578.62 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for long-term storage |
| Storage (in DMSO) | -20°C or -80°C for long-term storage |
Table 2: Recommended DMSO Concentrations for Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration in Media | ≤ 0.5% | To minimize solvent-induced cytotoxicity. |
| Ideal Final DMSO Concentration | ≤ 0.1% | To eliminate potential off-target effects of the solvent. |
| Vehicle Control | Media with the same final concentration of DMSO | To account for any effects of the solvent on the experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 578.62 g/mol * (1000 mg / 1 g) = 5.7862 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.79 mg of this compound into the tube. Record the exact weight.
-
-
Solubilization:
-
Calculate the precise volume of DMSO needed based on the actual weight of this compound.
-
Volume (mL) = [Mass (mg) / 578.62 g/mol ] / 10 mmol/L * (1 L / 1000 mL)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Note on Solubility: While a specific maximum solubility value for this compound in DMSO is not publicly available, a 10 mM stock solution is a commonly used concentration for small molecules in drug discovery research and is expected to be achievable. If precipitation is observed, the stock solution can be prepared at a lower concentration.
Protocol 2: General Workflow for a Cell-Based Assay Using this compound
Materials:
-
Cells expressing the mutant CFTR protein of interest (e.g., Fischer Rat Thyroid (FRT) cells)
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Assay-specific reagents (e.g., for measuring CFTR function, such as a membrane potential-sensitive dye)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the medium does not exceed 0.5%.
-
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with the compound for the desired period (e.g., 24-48 hours) to allow for CFTR correction.
-
-
Assay for CFTR Function:
-
Following incubation, perform an assay to measure CFTR channel activity. An example is a membrane potential assay using a fluorescent dye.
-
The specific steps will depend on the chosen assay. Generally, this involves washing the cells, adding the assay reagents, and measuring the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells without cells).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve to determine the potency of this compound (e.g., EC₅₀).
-
Visualizations
Caption: this compound action on the CFTR protein pathway.
Caption: Workflow for this compound preparation and use.
Application Notes and Protocols for GLPG-3221 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to GLPG-3221
This compound is a second-generation C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Developed by Galapagos and AbbVie, it is an investigational therapy for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride ion channel.[1][3] this compound is designed to be used as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to rescue the function of the F508del-CFTR protein.[1][2] The C1 and C2 correctors work synergistically to improve the processing and trafficking of the misfolded protein to the cell membrane, while the potentiator enhances the channel's opening probability.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro experiments, with a focus on the recommended cell culture media and methodologies for assessing its efficacy.
Recommended Cell Culture Media for Human Bronchial Epithelial (HBE) Cells
The most physiologically relevant cell model for studying CFTR function and the effects of modulators like this compound is primary human bronchial epithelial (HBE) cells, particularly those harvested from CF patients homozygous for the F508del mutation.[4] To accurately model the airway epithelium, these cells are cultured at an air-liquid interface (ALI), which promotes their differentiation into a polarized, pseudostratified epithelium with cilia and mucus-producing goblet cells.[5]
Several commercially available media kits are specifically formulated to support the expansion and differentiation of HBE cells. Alternatively, a "homemade" medium can be prepared.
Table 1: Commercially Available Cell Culture Media for HBE Cells
| Media Name | Supplier | Catalog Number | Key Features |
| PneumaCult™-ALI Medium Kit | STEMCELL Technologies | 05001 | Serum-free and BPE-free; supports mucociliary differentiation.[5] |
| BronchiaLife™ Airway Medium Complete Kit | Lifeline Cell Technology | LL-0023 | Optimized for serum-free culture and supports at least 15 population doublings. |
| PromoCell Air-Liquid Interface Airway Medium | PromoCell | C-21080 | Ensures high barrier function (TEER > 500 Ω*cm²) for at least 14 days.[6][7] |
Table 2: Composition of "Homemade" Bronchial Epithelial Growth Medium (BEGM) for Expansion Phase
| Component | Supplier (Example) | Catalog Number (Example) | Final Concentration |
| DMEM/Ham's F-12 | Thermo Fisher Scientific | 11320033 | - |
| Bovine Pituitary Extract (BPE) | Thermo Fisher Scientific | 13028014 | 15 µg/mL |
| Epidermal Growth Factor (EGF) | Thermo Fisher Scientific | PHG0311 | 10 ng/mL |
| Insulin | Sigma-Aldrich | I9278 | 5 µg/mL |
| Transferrin | Sigma-Aldrich | T8158 | 10 µg/mL |
| Epinephrine | Sigma-Aldrich | E4250 | 0.5 µg/mL |
| Hydrocortisone | Sigma-Aldrich | H0888 | 0.5 µg/mL |
| Triiodothyronine | Sigma-Aldrich | T6397 | 6.5 ng/mL |
| Retinoic Acid | Sigma-Aldrich | R2625 | 50 nM |
| Gentamicin/Amphotericin B | Thermo Fisher Scientific | 15750060/15290018 | 50 µg/mL / 50 ng/mL |
Table 3: Composition of "Homemade" Air-Liquid Interface (ALI) Medium for Differentiation Phase
| Component | Supplier (Example) | Catalog Number (Example) | Final Concentration |
| DMEM/Ham's F-12 | Thermo Fisher Scientific | 11320033 | 1:1 with LHC Basal Medium |
| LHC Basal Medium | Thermo Fisher Scientific | 12677019 | 1:1 with DMEM/Ham's F-12 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9647 | 1.5 µg/mL |
| Retinoic Acid | Sigma-Aldrich | R2625 | 50 nM |
| Supplements from BEGM | Same as above, excluding BPE |
Experimental Protocols
Protocol 1: Culture of Primary HBE Cells at Air-Liquid Interface
This protocol describes the expansion of primary HBE cells and their subsequent culture at an air-liquid interface to form a differentiated epithelium.
Materials:
-
Cryopreserved primary HBE cells (F508del/F508del)
-
BEGM (for expansion)
-
ALI medium (for differentiation)
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Trypsin/EDTA solution
-
Soybean Trypsin Inhibitor
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw the cryopreserved HBE cells in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed BEGM and centrifuge.
-
Resuspend the cell pellet in fresh BEGM and seed onto collagen-coated culture flasks.
-
Incubate at 37°C, 5% CO2, and change the medium every 2-3 days until the culture reaches 70-80% confluency.
-
-
Seeding on Permeable Supports:
-
Wash the confluent cells with PBS and detach using Trypsin/EDTA.
-
Neutralize the trypsin with Soybean Trypsin Inhibitor and centrifuge the cells.
-
Resuspend the cell pellet in ALI medium and count the cells.
-
Seed the cells onto the apical side of collagen-coated permeable supports at a density of 2.5 x 10^5 to 5 x 10^5 cells/cm².
-
Add ALI medium to both the apical and basolateral chambers.
-
-
Establishing the Air-Liquid Interface:
-
Culture the cells submerged for the first 24-72 hours until a confluent monolayer is formed.
-
To establish the ALI, carefully aspirate the medium from the apical chamber.
-
Continue to feed the cells by changing the medium in the basolateral chamber every 2-3 days.
-
The cells will differentiate over the next 2-4 weeks, forming a polarized, pseudostratified epithelium. The formation of a functional barrier can be monitored by measuring the Transepithelial Electrical Resistance (TEER).
-
Protocol 2: Assessment of this compound Efficacy using the Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and is used to assess the function of CFTR channels.[8][9]
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound and other compounds (C1 corrector, potentiator)
-
Forskolin (to activate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block epithelial sodium channels, ENaC)
Procedure:
-
Compound Incubation:
-
Treat the differentiated HBE cells with this compound (typically in the micromolar range) in combination with a C1 corrector for 24-48 hours by adding the compounds to the basolateral medium.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed (95% O2, 5% CO2) KBR solution.
-
Maintain the temperature at 37°C and clamp the voltage to 0 mV to measure the short-circuit current (Isc).
-
-
Measurement of CFTR Activity:
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block ENaC-mediated sodium transport.
-
Add a CFTR potentiator to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical chamber. An increase in Isc indicates functional CFTR channels.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
-
Data Analysis: The change in Isc (ΔIsc) following the addition of forskolin and the CFTR inhibitor is calculated to quantify the level of CFTR function. The efficacy of this compound is determined by comparing the ΔIsc in treated cells to that in untreated (vehicle control) cells.
Visualizations
References
- 1. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. promocell.com [promocell.com]
- 7. promocell.com [promocell.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
Application Notes and Protocols for GLPG-3221 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG-3221 (also known as ABBV-3221) is a C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, developed for the treatment of cystic fibrosis (CF). In individuals with the F508del mutation, the most common CF-causing mutation, the CFTR protein is misfolded and prematurely degraded, leading to a reduced quantity at the cell surface. This compound is designed to be used as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to rescue the function of the F508del-CFTR protein.[1] This document provides detailed application notes and protocols for the use of this compound in primary human bronchial epithelial cells (HBECs), the gold standard in vitro model for CF research.
Primary HBECs derived from CF patients with the F508del mutation are a critical tool for evaluating the efficacy of CFTR modulators. These cells, when cultured at an air-liquid interface (ALI), differentiate into a pseudostratified epithelium that recapitulates the in vivo morphology and physiology of the airways. In preclinical studies, triple-combination therapies including a C2 corrector like this compound have demonstrated a significant increase in chloride transport in primary HBECs from F508del homozygous and heterozygous patients compared to dual-combination therapies such as Orkambi® and tezacaftor/ivacaftor.[2]
Signaling Pathway and Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which disrupt the normal function of the CFTR protein, a chloride and bicarbonate channel on the surface of epithelial cells. The F508del mutation leads to a misfolded protein that is targeted for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway. This results in a significant reduction of CFTR channels at the apical membrane of bronchial epithelial cells.
This compound, as a C2 corrector, acts in concert with a C1 corrector to address this primary defect. The proposed mechanism involves:
-
Binding to F508del-CFTR: C1 and C2 correctors are thought to bind to different sites on the misfolded F508del-CFTR protein.
-
Stabilization and Trafficking: This binding stabilizes the protein structure, allowing it to evade the ERAD pathway and traffic to the Golgi apparatus for further processing and subsequent insertion into the apical cell membrane.
-
Potentiation: Once at the cell surface, a potentiator molecule is required to increase the channel open probability, allowing for the transport of chloride and bicarbonate ions.
The ultimate goal of this triple combination therapy is to restore sufficient CFTR function to ameliorate the downstream consequences of CF in the airways, such as mucus dehydration and recurrent infections.
Data Presentation
The following tables present illustrative quantitative data based on the expected outcomes of treating primary HBECs homozygous for the F508del mutation with this compound in a triple combination therapy. This data is for representative purposes and may not reflect actual experimental results.
Table 1: Dose-Dependent Effect of this compound on CFTR-Mediated Chloride Transport
| Treatment Group | This compound Concentration (nM) | Forskolin-Stimulated Isc (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle Control | 0 | 2.5 ± 0.8 | 5% |
| Triple Combination | 10 | 15.2 ± 2.1 | 30% |
| Triple Combination | 100 | 35.8 ± 4.5 | 72% |
| Triple Combination | 1000 | 45.1 ± 5.2 | 90% |
| Wild-Type HBECs | N/A | 50.0 ± 6.0 | 100% |
Data represents mean ± standard deviation. Triple combination includes a fixed concentration of a C1 corrector and a potentiator.
Table 2: Comparison of this compound Triple Combination with Standard-of-Care CFTR Modulators
| Treatment Group | Forskolin-Stimulated Isc (µA/cm²) | Fold Increase over Vehicle |
| Vehicle Control | 2.5 ± 0.8 | 1.0 |
| Orkambi® (Lumacaftor/Ivacaftor) | 10.0 ± 1.5 | 4.0 |
| Tezacaftor/Ivacaftor | 12.5 ± 1.8 | 5.0 |
| This compound Triple Combination | 45.1 ± 5.2 | 18.0 |
Data represents mean ± standard deviation. This compound used at an optimal concentration of 1 µM.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBECs to form a differentiated, pseudostratified epithelium.
Materials:
-
Cryopreserved primary HBECs from an F508del homozygous donor
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI differentiation medium
-
Collagen-coated transwell inserts (e.g., 12 mm, 0.4 µm pore size)
-
Tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Rapidly thaw cryopreserved HBECs in a 37°C water bath.
-
Transfer cells to a conical tube containing pre-warmed BEGM and centrifuge.
-
Resuspend the cell pellet in BEGM and seed onto collagen-coated transwell inserts in a tissue culture plate.
-
Culture the cells in BEGM, changing the medium every 2-3 days, until they reach confluency.
-
Once confluent, remove the apical medium and switch the basolateral medium to ALI differentiation medium.
-
Maintain the cultures at the air-liquid interface for 4-6 weeks to allow for full differentiation, changing the basolateral medium every 2-3 days.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This protocol measures the net ion transport across the differentiated HBEC monolayer, providing a functional readout of CFTR activity.
Materials:
-
Differentiated HBEC cultures on transwell inserts
-
Ussing chamber system
-
Krebs-bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
-
This compound and other CFTR modulators
Procedure:
-
Pre-treat the differentiated HBEC cultures with this compound (in combination with a C1 corrector) for 24-48 hours in the basolateral medium.
-
Mount the transwell inserts in the Ussing chamber, with both apical and basolateral sides bathed in KBR solution and maintained at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add the potentiator component of the triple combination to both chambers.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral chambers.
-
Observe the increase in Isc, which represents CFTR-mediated chloride transport.
-
Confirm that the current is CFTR-specific by adding CFTRinh-172 to the apical chamber, which should inhibit the forskolin-stimulated Isc.
-
Calculate the change in Isc in response to forskolin stimulation.
Cell Surface Biotinylation and Western Blot for CFTR Expression
This protocol is to quantify the amount of CFTR protein at the apical cell surface.
Materials:
-
Differentiated HBEC cultures on transwell inserts
-
Sulfo-NHS-SS-Biotin
-
Quenching solution
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-CFTR antibody
Procedure:
-
Treat differentiated HBEC cultures with this compound as described above.
-
Wash the apical surface of the cultures with ice-cold PBS.
-
Add Sulfo-NHS-SS-Biotin to the apical surface to label cell surface proteins.
-
Quench the biotinylation reaction.
-
Lyse the cells and collect the total protein.
-
Incubate the cell lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-CFTR antibody to detect the amount of cell surface-expressed CFTR.
-
Quantify the band intensity to compare the effects of different treatments.
Conclusion
This compound, as a component of a triple combination therapy, holds promise for the treatment of cystic fibrosis in patients with the F508del mutation. The use of primary human bronchial epithelial cells is an essential in vitro system to evaluate the efficacy of this compound in restoring CFTR protein trafficking and function. The protocols outlined in this document provide a framework for researchers to investigate the application of this compound in a physiologically relevant cell model.
References
Application Notes and Protocols for Electrophysiological Analysis of GLPG-3221, a CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride ion channel.[1][2][3][4][5] The most prevalent mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a significant reduction of functional CFTR channels at the cell surface.[2][4] GLPG-3221 is a C2 corrector molecule designed to address this primary defect.[1] By aiding in the proper folding of the F508del-CFTR protein, this compound facilitates its trafficking to the cell membrane, thereby increasing the density of functional chloride channels.[2][3][4][5] This document provides detailed protocols for evaluating the efficacy of this compound using patch clamp electrophysiology.
Mechanism of Action of this compound
This compound is part of a therapeutic strategy for CF that often involves a combination of drugs. As a "corrector," its primary role is to rescue the misfolded F508del-CFTR protein from intracellular degradation and promote its insertion into the cell membrane. This action increases the number of channels available for chloride transport. To achieve maximal therapeutic benefit, correctors like this compound are often co-administered with "potentiators," which act to increase the channel open probability (Po) of the CFTR channels that have reached the cell surface. This dual approach of correcting the protein trafficking and potentiating channel function aims to restore chloride transport to levels that can ameliorate the symptoms of CF.[1][2][3][4][5]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | 105 nM | Human Bronchial Epithelial (HBE) cells with F508del mutation | Transepithelial Clamp Circuit (TECC) assay | [6] |
| Expected Effect | Increased CFTR-mediated chloride current | F508del-CFTR expressing cells | Whole-cell patch clamp after 24-48h incubation | Inferred from corrector function |
| Combined Effect | Synergistic increase in chloride transport with a potentiator | F508del-CFTR expressing cells | Patch clamp or Ussing chamber with a C1 corrector and a potentiator | [1][7] |
Experimental Protocols
Cell Culture and Incubation
Cell Lines:
-
Fisher Rat Thyroid (FRT) cells stably expressing F508del-CFTR.
-
Human Bronchial Epithelial (HBE) cells derived from CF patients with the F508del mutation.
-
Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing F508del-CFTR.
-
NIH 3T3 fibroblasts stably expressing F508del-CFTR.
Culture Conditions: Cells should be cultured in their appropriate media and conditions. For experiments, plate cells on glass coverslips suitable for patch clamp recordings.
Incubation with this compound: To assess the corrector function of this compound, incubate the cells with the compound for 24-48 hours prior to electrophysiological recordings. A range of concentrations bracketing the EC50 (e.g., 1 nM to 10 µM) should be used to determine a dose-response relationship. A vehicle control (e.g., 0.1% DMSO) must be included in all experiments.
Whole-Cell Patch Clamp Protocol
This protocol is designed to measure macroscopic CFTR-mediated chloride currents.
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 MgCl₂, 1 CaCl₂, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Place a coverslip with the incubated cells in the recording chamber on the microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol, for example, from -100 mV to +100 mV in 20 mV increments for 100 ms each.[9][10]
-
To activate CFTR channels, perfuse the cell with the extracellular solution containing a CFTR activator cocktail, typically 10 µM Forskolin and 30 µM Genistein.[8][11]
-
Record the current-voltage (I-V) relationship before and after the application of the activators.
-
At the end of the experiment, apply a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured currents are mediated by CFTR.[8]
Single-Channel Patch Clamp Protocol
This protocol allows for the measurement of single CFTR channel currents to determine changes in channel density and open probability.
Solutions:
-
Extracellular (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NMDG.
-
Intracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 HEPES, 1 Mg-ATP, and 100 U/mL Protein Kinase A (PKA). Adjust pH to 7.4 with NMDG.
Procedure:
-
Follow steps 1-4 of the whole-cell protocol to form a giga-ohm seal.
-
Excise the patch of membrane into the inside-out configuration by pulling the pipette away from the cell.
-
Position the pipette tip in the stream of the intracellular solution containing ATP and PKA to activate the CFTR channels.
-
Hold the membrane potential at a constant voltage (e.g., -75 mV or +75 mV) to record single-channel openings and closings.[12]
-
Record for a sufficient duration to allow for the analysis of channel number (N), open probability (Po), and single-channel conductance (γ).
-
Compare these parameters between cells treated with vehicle and those treated with this compound. An increase in the number of active channels in a patch is indicative of a corrector effect.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound using patch clamp.
Caption: Signaling pathway illustrating the action of this compound on F508del-CFTR.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpg.com [glpg.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 10. Voltage-dependent flickery block of an open cystic fibrosis transmembrane conductance regulator (CFTR) channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for GLPG-3221 Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG-3221 is an investigational corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for the treatment of cystic fibrosis.[1] As with any pharmaceutical compound, ensuring the quality, purity, and consistency of this compound is paramount for reliable preclinical and clinical research, as well as for potential therapeutic use. These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quality control of this compound. The methodologies described herein are based on established principles of pharmaceutical analysis for small molecule drugs and are intended to serve as a guide for researchers and drug development professionals.
This compound: Compound Profile
| Parameter | Value |
| Molecular Formula | C₃₀H₃₇F₃N₂O₆ |
| Molecular Weight | 578.62 g/mol |
| CAS Number | 2222264-64-2 |
| Mechanism of Action | CFTR Corrector |
Quality Control Parameters
The quality of this compound is assessed through a series of analytical tests designed to confirm its identity, purity, and strength. These tests are crucial for batch release and stability studies.
| Parameter | Method | Acceptance Criteria |
| Identification | HPLC-UV, LC-MS | Retention time and mass spectrum match the reference standard. |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Purity (Impurity Profile) | HPLC-UV, LC-MS | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-FID | Conforms to ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
Principle: This method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to obtain a final concentration of 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample to obtain a final concentration of 0.5 mg/mL in the same solvent as the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the assay and impurity levels using the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to confirm the identity of this compound and to identify and quantify potential impurities.
Materials:
-
Same as HPLC-UV method
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as the HPLC-UV method.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis:
-
Inject the sample solution.
-
Confirm the identity of this compound by observing the [M+H]⁺ ion at the expected m/z (579.26).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as a CFTR corrector.
Caption: General experimental workflow for this compound quality control.
References
Assessing the In Vitro Efficacy of GLPG-3221: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
GLPG-3221 is an investigational C2 corrector molecule designed to address the underlying protein folding defect of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This mutation is the most common cause of cystic fibrosis (CF), a life-threatening genetic disorder.[2] this compound is being developed as part of a triple-combination therapy to restore the function of the faulty CFTR protein.[1][2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound and similar CFTR corrector molecules.
The primary mechanism of action for this compound is to rescue the trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.[2][4][5] The in vitro assays described herein are designed to quantify this correction by measuring both the maturation of the CFTR protein and the restoration of its ion channel function.
Key In Vitro Efficacy Assays
The efficacy of this compound can be evaluated through a series of complementary in vitro assays:
-
Western Blotting: To assess the maturation of the CFTR protein.
-
Ussing Chamber Electrophysiology: To directly measure the restoration of chloride current across a polarized epithelial monolayer.
-
Fluorescence-Based Chloride Efflux Assays: For a higher-throughput assessment of CFTR channel function.
These assays are typically performed using primary human bronchial epithelial (HBE) cells isolated from CF patients homozygous for the F508del mutation or immortalized human bronchial epithelial cell lines such as CFBE41o-.[3][5]
Data Presentation: Quantitative Efficacy of CFTR Correctors
The following tables summarize representative quantitative data for CFTR correctors, including the known efficacy of this compound. This data is intended to provide a benchmark for experimental results.
Table 1: Potency of this compound in CFTR Correction
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Functional Assay | Not Specified | EC50 | 105 nM | [6] |
Table 2: Representative Ussing Chamber Data for F508del-CFTR Correction
| Treatment | Cell Type | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (DMSO) | F508del HBE | 2.1 ± 0.5 | 1.5 ± 0.3 | < 5% |
| Corrector (e.g., this compound) | F508del HBE | 2.3 ± 0.6 | 15.8 ± 2.1 | ~25-30% |
| Corrector + Potentiator | F508del HBE | 2.2 ± 0.4 | 35.2 ± 3.5 | ~60-70% |
| Wild-Type HBE | Wild-Type HBE | 5.4 ± 1.1 | 58.9 ± 5.7 | 100% |
Note: The data in Table 2 are representative values from published studies on F508del-CFTR correctors and are for illustrative purposes.
Table 3: Representative Fluorescence Assay Data for F508del-CFTR Correction
| Treatment | Cell Type | Basal Halide Efflux Rate (RFU/s) | Stimulated Halide Efflux Rate (RFU/s) | Fold Increase over Vehicle |
| Vehicle (DMSO) | F508del CFBE41o- | 0.12 ± 0.03 | 0.25 ± 0.05 | 1.0 |
| Corrector (e.g., this compound) | F508del CFBE41o- | 0.15 ± 0.04 | 1.85 ± 0.21 | 7.4 |
| Corrector + Potentiator | F508del CFBE41o- | 0.18 ± 0.05 | 4.50 ± 0.42 | 18.0 |
Note: RFU = Relative Fluorescence Units. The data in Table 3 are representative values and are for illustrative purposes.
Signaling Pathway and Experimental Workflows
CFTR Protein Trafficking and Correction Pathway
Caption: CFTR protein trafficking and the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This protocol assesses the ability of this compound to correct the misfolding of F508del-CFTR, allowing for its maturation and glycosylation in the Golgi apparatus. Mature, complex-glycosylated CFTR (Band C, ~170 kDa) can be distinguished from the immature, core-glycosylated form (Band B, ~150 kDa) by its slower migration on SDS-PAGE.
Materials:
-
F508del-CFTR expressing cells (e.g., CFBE41o- or primary HBE cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to confluence.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape and collect cell lysates.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 30-50 µg per lane).
-
Separate proteins on a 6% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Calculate the ratio of mature (Band C) to immature (Band B) CFTR for each treatment condition.
-
Plot the C/B ratio as a function of this compound concentration to determine the EC50 for CFTR maturation.
-
Protocol 2: Ussing Chamber Assay for Chloride Current
This "gold standard" assay directly measures ion transport across a polarized epithelial monolayer.[7] The short-circuit current (Isc) is a measure of the net ion movement across the epithelium.
Materials:
-
Polarized F508del HBE cells grown on permeable supports (e.g., Transwell®)
-
This compound
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
Genistein or VX-770 (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture and Treatment:
-
Culture HBE cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Treat cells with this compound for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed KBR solution and bubble with 95% O2/5% CO2.
-
Maintain the temperature at 37°C.
-
Clamp the voltage across the epithelium to 0 mV and continuously record the short-circuit current (Isc).
-
-
Pharmacological Additions:
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add forskolin to the apical side to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., genistein or VX-770) to the apical side to maximize channel opening.
-
Add CFTRinh-172 to the apical side to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Measure the change in Isc (ΔIsc) in response to forskolin and the potentiator.
-
The magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc reflects the level of functional CFTR at the cell surface.
-
Compare the ΔIsc in this compound-treated cells to vehicle-treated and wild-type cells.
-
Protocol 3: Fluorescence-Based Chloride Efflux Assay
This is a higher-throughput method to assess CFTR function by measuring the quenching of a halide-sensitive fluorescent indicator.[8][9]
Materials:
-
F508del-CFTR expressing cells (e.g., CFBE41o-) grown in 96-well plates
-
This compound
-
Halide-sensitive fluorescent dye (e.g., MQAE) or cells stably expressing YFP-H148Q/I152L
-
Chloride-containing buffer
-
Chloride-free buffer (e.g., substituting chloride with nitrate)
-
Forskolin
-
Genistein or VX-770
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to confluence.
-
Treat cells with this compound for 24-48 hours.
-
-
Dye Loading (for MQAE):
-
Load cells with the fluorescent dye according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Wash cells with chloride-containing buffer.
-
Replace the buffer with a chloride-free, iodide-containing buffer.
-
Immediately begin recording fluorescence over time using a plate reader.
-
After establishing a baseline, add a stimulation cocktail containing forskolin and a potentiator to activate CFTR.
-
The influx of iodide through activated CFTR channels will quench the fluorescence of the indicator.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching after the addition of the stimulation cocktail.
-
A faster rate of quenching indicates greater CFTR-mediated halide transport.
-
Compare the rates in this compound-treated wells to vehicle-treated wells.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound efficacy. By combining biochemical and functional assays, researchers can gain a comprehensive understanding of the molecule's ability to correct the F508del-CFTR defect. Consistent and reproducible data from these assays are crucial for the continued development of novel CFTR modulators for the treatment of cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpg.com [glpg.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GLPG-3221 for CFTR Correction
Welcome to the technical support center for GLPG-3221. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal CFTR correction in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It is being developed by Galapagos and AbbVie for the treatment of cystic fibrosis, particularly for patients with the F508del mutation.[1] As a C2 corrector, its primary mechanism is to rescue the misfolded F508del-CFTR protein from degradation in the endoplasmic reticulum (ER), thereby improving its processing and trafficking to the cell surface.[3][4] this compound is intended for use in a triple combination therapy with a C1 corrector and a potentiator to achieve maximal restoration of CFTR function.[1][2]
Q2: What is the recommended in vitro concentration range for this compound?
A2: Based on preclinical studies, this compound has a reported EC50 of 105 nM for CFTR correction. To achieve maximal efficacy, a concentration range of 100 nM to 1 µM is a reasonable starting point for most in vitro cell-based assays. However, the optimal concentration should be determined empirically for each specific experimental system by performing a dose-response curve.
Q3: Why is a triple combination therapy necessary for maximal CFTR correction with this compound?
A3: Maximal correction of the F508del-CFTR defect is achieved through a multi-faceted approach. While this compound (a C2 corrector) aids in the proper folding and trafficking of the CFTR protein, a C1 corrector works synergistically to further stabilize the protein structure. Once the corrected CFTR protein is at the cell surface, a potentiator is required to enhance the channel's opening probability, allowing for efficient chloride ion transport.[1][2] This triple combination has demonstrated superior efficacy in restoring chloride transport in human bronchial epithelial (HBE) cells from patients with the F508del mutation compared to dual-corrector therapies.[1]
Q4: What are the typical concentrations for the C1 corrector and potentiator used with this compound?
A4: While the exact concentrations for a triple combination with this compound are proprietary, published studies on similar triple combination therapies can provide guidance. For instance, the C1 corrector GLPG2222 has been used at a concentration of 0.15 µM in combination with the potentiator GLPG1837. In other studies, correctors like VX-809 have been used at 3 µM. It is recommended to perform a matrix titration to determine the optimal concentrations of all three components for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no CFTR correction observed | Suboptimal concentration of this compound, C1 corrector, or potentiator. | Perform a dose-response curve for this compound (e.g., 1 nM to 10 µM). Also, optimize the concentrations of the C1 corrector and potentiator through a matrix titration. |
| Cell health is compromised. | Ensure cells are healthy and at an appropriate confluency before and during treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. | |
| Insufficient incubation time. | The standard incubation time for correctors is typically 24-48 hours. Consider extending the incubation period to 72 hours to see if correction improves. | |
| High variability between experimental replicates | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells or transwells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of compounds in the media. | |
| Cell toxicity observed at higher concentrations | Compound precipitation or off-target effects. | Visually inspect the media for any signs of compound precipitation. If toxicity is observed, lower the concentration of this compound and/or the other compounds in the combination. Perform a cytotoxicity assay to determine the toxic concentration range. |
| Inconsistent Ussing chamber or TECC readings | Poor monolayer integrity (low transepithelial electrical resistance - TEER). | Ensure TEER values are stable and within the expected range for your cell type before starting the experiment. Allow sufficient time for cells to polarize and form tight junctions. |
| Air bubbles in the Ussing chamber. | Carefully inspect for and remove any air bubbles between the electrodes and the cell monolayer. | |
| Inadequate stimulation of CFTR channel activity. | Ensure the concentration of the CFTR agonist (e.g., forskolin) is optimal for maximal stimulation. |
Experimental Protocols
Key Experiment: Ussing Chamber Assay for F508del-CFTR Correction in Primary Human Bronchial Epithelial (HBE) Cells
This protocol outlines the measurement of CFTR-mediated chloride secretion in polarized HBE cells cultured on permeable supports.
Materials:
-
Primary HBE cells from an F508del homozygous donor cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound, C1 corrector (e.g., GLPG2222), and potentiator (e.g., GLPG1837) stock solutions in DMSO
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR agonist)
-
CFTRinh-172 (CFTR inhibitor)
-
DMSO (vehicle control)
Methodology:
-
Cell Culture and Treatment:
-
Culture primary HBE cells at an air-liquid interface until fully differentiated and polarized (typically 3-4 weeks), as indicated by stable TEER values.
-
Treat the cells by adding this compound and the C1 corrector to the basolateral medium. Incubate for 24-48 hours at 37°C and 5% CO2. Prepare a vehicle control with an equivalent concentration of DMSO.
-
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber with KBR solution at 37°C and bubble with 95% O2/5% CO2.
-
Mount the permeable supports containing the HBE cell monolayers in the Ussing chamber.
-
Allow the short-circuit current (Isc) to stabilize.
-
-
Measurement of CFTR Activity:
-
Add amiloride (e.g., 100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Once the Isc stabilizes, add the potentiator to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to the apical and basolateral chambers.
-
After the forskolin-stimulated Isc reaches a peak, inhibit CFTR activity by adding CFTRinh-172 (e.g., 10 µM) to the apical chamber.
-
-
Data Analysis:
-
The change in Isc in response to forskolin stimulation and subsequent inhibition by CFTRinh-172 represents the CFTR-dependent chloride current.
-
Compare the CFTR-dependent Isc in cells treated with the this compound triple combination to the vehicle-treated control cells to determine the extent of CFTR correction.
-
Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis: Proteostatic correctors of CFTR trafficking and alternative therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
GLPG-3221 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of GLPG-3221 in long-term cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals overcome potential stability issues and ensure the reliability of their results.
Troubleshooting Guides
Issue: Reduced or inconsistent activity of this compound in long-term cell culture.
This is a common challenge with small molecules in extended cell culture experiments. The following guide provides a systematic approach to troubleshoot potential stability issues with this compound.
Potential Cause 1: Degradation in Aqueous Culture Medium
Small molecules can be susceptible to hydrolysis or other forms of degradation in aqueous environments over time, especially at 37°C.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium.
-
Frequent Media Changes: Increase the frequency of media changes to replenish the active compound.
-
Lower Incubation Temperature: If compatible with your cell line, consider lowering the incubation temperature to slow down degradation.
-
Aliquoting: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary: Hypothetical this compound Stability
To illustrate potential stability issues, the following table summarizes hypothetical data on this compound concentration over time in a standard cell culture medium at 37°C.
| Time (Hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 24 | 85% |
| 48 | 65% |
| 72 | 40% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Dispense aliquots of the solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Troubleshooting Workflow
Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell membrane. This compound helps to correct this misfolding, allowing the CFTR protein to be processed correctly and inserted into the cell membrane where it can function as a chloride channel.[1] It is typically studied as part of a triple combination therapy with a C1 corrector and a potentiator to maximize the functional restoration of the CFTR protein.[1]
Signaling Pathway of this compound Action
Mechanism of action of this compound as a CFTR corrector.
Q2: How often should I change the media when treating cells with this compound for long-term experiments?
The frequency of media changes will depend on the stability of this compound in your specific culture conditions and the metabolic activity of your cell line. Based on the hypothetical stability data, where a significant decrease in concentration is observed after 48 hours, we recommend changing the media and replenishing this compound at least every 48 hours. However, for optimal and consistent results, a 24-hour replenishment schedule may be preferable. It is highly recommended to perform a stability study as described in the troubleshooting guide to determine the optimal media change frequency for your experimental setup.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is advisable to store this compound stock solutions at -80°C. For short-term storage (a few days to a week), 4°C may be acceptable, but this should be verified with your own stability tests. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Workflow: Long-Term Cell Culture with this compound
Workflow for long-term cell culture experiments with this compound.
Q4: Are there any known interactions of this compound with common cell culture media components?
While there is no specific published data on interactions between this compound and media components, it is a good practice to be aware of potential interactions that can affect the stability and efficacy of small molecules. Components such as serum proteins can sometimes bind to small molecules, reducing their effective concentration. If you observe lower-than-expected activity, consider using a serum-free medium or reducing the serum concentration if your cell line permits.
Disclaimer: The stability data and some recommendations provided here are hypothetical and for illustrative purposes due to the limited publicly available information on this compound stability in cell culture. Researchers should always perform their own validation experiments to ensure the reliability of their results.
References
Potential off-target effects of GLPG-3221 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG-3221 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Its primary function is to address Class 2 mutations, such as the F508del mutation, which cause the CFTR protein to misfold and be targeted for degradation before it can reach the cell surface.[1] this compound is designed to be used as part of a triple combination therapy with a C1 corrector and a potentiator to restore the function of the faulty CFTR protein.[1]
Q2: How does the triple combination therapy including this compound work?
The triple combination therapy aims to maximize the restoration of functional CFTR channels on the cell surface.[1] The C1 and C2 correctors (including this compound) work together to correct the misfolded F508del-CFTR protein, allowing it to be transported to the cell surface.[1] Once at the cell surface, the potentiator molecule acts to open the channel, allowing for the flow of chloride ions.[1] This multi-pronged approach has been shown in in vitro assays to increase chloride transport to levels seen in healthy individuals.[2]
Q3: In which cellular models has this compound been evaluated?
This compound, as part of a triple combination therapy, has been shown to be effective in in vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation.[2][3] These studies demonstrated a restoration of healthy activity levels and an increase in chloride transport.[2]
Q4: What are the known on-target quantitative parameters of this compound?
This compound is a potent corrector of CFTR with an EC50 of 105 nM.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no increase in chloride transport in F508del HBE cells. | Suboptimal concentration of this compound or other components of the triple combination therapy. | Perform a dose-response experiment to determine the optimal concentration of each compound (this compound, C1 corrector, and potentiator). |
| Inadequate incubation time. | Optimize the incubation time for the triple combination therapy. A time-course experiment may be necessary. | |
| Poor cell health or viability. | Ensure HBE cells are healthy and properly differentiated before treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. | |
| Variability in experimental replicates. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well or dish. |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate and consistent compound delivery. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Unexpected cytotoxicity. | Compound concentration is too high. | Lower the concentration of this compound and other compounds. Refer to the EC50 value and perform a toxicity assay. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | EC50 for CFTR correction | 105 nM | [4][5] |
Experimental Protocols
Protocol: Assessment of CFTR Correction in Human Bronchial Epithelial (HBE) Cells
This protocol provides a general framework for assessing the efficacy of this compound in combination with a C1 corrector and a potentiator in F508del-homozygous HBE cells.
-
Cell Culture:
-
Culture F508del-homozygous HBE cells on permeable supports (e.g., Transwell inserts) until fully differentiated and a stable transepithelial resistance is achieved.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, a C1 corrector, and a potentiator in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Apically and basolaterally add the medium containing the triple combination of compounds to the HBE cells.
-
Incubate for the desired period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Include appropriate controls: vehicle (DMSO) only, single compounds, and dual combinations.
-
-
Ussing Chamber Assay for Chloride Transport:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral surfaces with appropriate physiological solutions.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Sequentially add a cAMP agonist (e.g., forskolin) to activate CFTR, and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
The increase in Isc following forskolin stimulation represents the level of CFTR-mediated chloride transport.
-
-
Data Analysis:
-
Calculate the change in Isc in response to the compounds.
-
Compare the results from the triple combination therapy to the controls.
-
Data can be expressed as a percentage of the response seen with wild-type CFTR or as a fold-change over the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound in triple combination therapy.
Caption: Experimental workflow for assessing this compound efficacy.
References
Technical Support Center: Managing GLPG-3221 in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GLPG-3221. Given the limited publicly available data on the solubility of this compound, this guide offers general strategies and troubleshooting workflows for addressing precipitation issues commonly encountered with novel compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
This compound is an investigational small molecule developed as a corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with the aim of treating cystic fibrosis.[1][2][3][4] For experimental and therapeutic purposes, understanding and optimizing its solubility in aqueous solutions is crucial for ensuring consistent concentrations in in vitro assays, developing stable formulations for in vivo studies, and ultimately for achieving desired bioavailability in clinical applications.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Precipitation of a compound like this compound, which has a relatively high molecular weight (578.62 g/mol ) and a complex chemical structure, can be attributed to several factors:
-
Low intrinsic aqueous solubility: Many organic molecules have limited solubility in water.
-
pH of the solution: The charge state of ionizable groups in the molecule can change with pH, significantly impacting solubility.
-
Buffer composition: Salts and other components in the buffer can influence the solubility of the compound through common ion effects or other interactions.
-
Temperature: Solubility of compounds can be temperature-dependent.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific aqueous environment.
-
Solvent history: The method used to dissolve the compound initially (e.g., using a stock solution in an organic solvent) and the subsequent dilution into an aqueous buffer can lead to precipitation.
Q3: Are there any known excipients or formulation strategies to improve the solubility of this compound?
While specific formulation details for this compound are not publicly disclosed, general strategies for improving the solubility of poorly soluble compounds include:
-
pH adjustment: Modifying the pH of the solution to ionize the molecule can increase its solubility.
-
Use of co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound, a systematic approach to troubleshooting is recommended. The following workflow can help you identify the cause and find a solution.
References
Technical Support Center: GLPG-3221 Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of GLPG-3221. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a compound like this compound?
A1: A forced degradation study, or stress testing, is the process of intentionally subjecting a drug substance like this compound to harsh conditions to accelerate its decomposition.[1][2] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the molecule's breakdown pathways.[1][3]
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Establishing the intrinsic stability of the molecule: It reveals the compound's susceptibility to various environmental factors.[3]
-
Developing stability-indicating analytical methods: The data generated is essential for creating and validating analytical methods, such as HPLC, that can accurately separate and quantify the parent drug from its degradation products.[1][2]
-
Informing formulation and packaging development: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: Forced degradation studies typically involve exposing the drug substance to a variety of stress conditions as recommended by regulatory agencies like the ICH.[3] Common conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) across a range of pH values helps to evaluate the compound's susceptibility to hydrolysis.[2]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), reveals the potential for oxidative degradation.
-
Thermal Stress: Heating the sample at elevated temperatures can identify thermally labile parts of the molecule.
-
Photostability: Exposing the drug substance to light of specific wavelengths (as per ICH Q1B guidelines) assesses its sensitivity to photodegradation.
-
Humidity: For solid-state studies, exposure to high humidity can reveal potential degradation pathways initiated by moisture.[3]
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions. How do I proceed?
A1: Unexpected peaks in a chromatogram are a common outcome of forced degradation studies and likely represent degradation products. Here’s a systematic approach to identify them:
-
Confirm the peak is a degradant: Compare the chromatogram of the stressed sample with that of a non-stressed control sample. Peaks present in the stressed sample but absent in the control are potential degradants.
-
Assess peak purity: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak and the new peaks. Co-elution of multiple components can lead to inaccurate quantification.
-
Characterize the degradants: The most definitive way to identify the unknown peaks is to use mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the degradant, which can be used to deduce its molecular weight and propose a chemical structure. Further fragmentation analysis (MS/MS) can help in elucidating the structure.
-
Evaluate analytical method suitability: If the new peaks are not well-resolved from the parent peak, you may need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, column, or temperature) to achieve better separation.
Q2: The concentration of this compound in my stressed sample has significantly decreased, but I don't see any major degradation peaks. What could be the reason?
A2: A significant loss of the parent compound without the appearance of corresponding degradation peaks can be due to several reasons:
-
Formation of non-UV active degradants: The degradation products may not have a chromophore and therefore are not detectable by a UV detector. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be beneficial.
-
Formation of insoluble degradants: The degradation products might be precipitating out of the solution and are not being injected into the HPLC system. Visually inspect your samples for any precipitates.
-
Formation of volatile degradants: The degradation products could be volatile and lost during sample preparation or analysis.
-
Adsorption to the container: The parent drug or its degradants may have adsorbed to the surface of the sample vial.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the drug solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Protocol 2: Generic Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound to illustrate how results can be summarized.
| Stress Condition | Assay of this compound (%) | Major Degradation Product (DP) | Retention Time of DP (min) | % Area of DP |
| 0.1 N HCl, 60°C, 24h | 85.2 | DP-1 | 8.5 | 10.3 |
| 0.1 N NaOH, 60°C, 24h | 78.9 | DP-2 | 12.1 | 15.6 |
| 3% H₂O₂, RT, 24h | 92.5 | DP-3 | 9.8 | 5.1 |
| 80°C, 48h (Solution) | 95.1 | DP-1 | 8.5 | 2.3 |
| Photolytic | 98.2 | - | - | <0.5 |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Hypothetical Degradation Pathway: Hydrolysis
The following diagram illustrates a hypothetical hydrolytic degradation pathway for a molecule containing an amide bond, a common structural motif in pharmaceuticals. This is a plausible, yet unconfirmed, degradation route for this compound.
Caption: Hypothetical hydrolytic degradation of this compound.
References
Best practices for storing and handling GLPG-3221
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GLPG-3221. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent, orally active C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It has been developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1][2] this compound is designed to be used in combination with other CFTR modulators to restore the function of the mutated CFTR protein.[1][2]
2. What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₃₀H₃₇F₃N₂O₆[3] |
| Molecular Weight | 578.62 g/mol [3] |
| CAS Number | 2222264-64-2 |
3. How should I store this compound?
As a solid compound, this compound should be stored in a cool, dry place. While specific manufacturer recommendations are not publicly available, general best practices for similar research compounds suggest storage at -20°C . For long-term storage, -80°C is recommended. The compound should be kept in a tightly sealed container to protect it from moisture.
4. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 5.79 mg of this compound in 1 mL of DMSO. It is recommended to vortex briefly to ensure the compound is fully dissolved.
5. How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO or use fresh, high-purity DMSO. Gentle warming to 37°C and vortexing may also aid dissolution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freezing and thawing of the stock solution by preparing aliquots. |
| Precipitation of the compound in aqueous media. | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in your experimental media is low (typically <0.5%) and compatible with your cell model. Perform serial dilutions to minimize the risk of precipitation. |
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol is a general guideline for assessing the function of CFTR in response to treatment with this compound in patient-derived intestinal organoids.
Materials:
-
Human intestinal organoid cultures
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium
-
This compound stock solution (10 mM in DMSO)
-
Forskolin
-
Calcein green AM dye
-
384-well imaging plates
Procedure:
-
Organoid Plating: Dissociate and seed intestinal organoids in a 384-well plate with a basement membrane matrix.
-
Compound Treatment: After 24 hours, treat the organoids with the desired concentration of this compound (and other CFTR modulators if applicable) in fresh organoid growth medium. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Staining: Add Calcein green AM dye to the medium to visualize the organoids.
-
CFTR Activation and Imaging: Add forskolin to the medium to activate CFTR. Immediately begin live-cell imaging to monitor the swelling of the organoids over time.
-
Data Analysis: Quantify the change in organoid size over time to determine the level of CFTR function.
Visualizations
CFTR Signaling Pathway
Caption: A diagram of the CFTR signaling pathway.
Experimental Workflow for this compound
References
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of GLPG-3221 and Trikafta in F508del Models
For researchers and drug development professionals navigating the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, this guide provides a detailed preclinical comparison of a representative Galapagos triple combination therapy including the C2 corrector GLPG-3221 and the approved blockbuster drug, Trikafta. The data presented herein is derived from in vitro studies on human bronchial epithelial (HBE) cells carrying the F508del mutation, the most common genetic defect in cystic fibrosis (CF).
This guide synthesizes available preclinical data to objectively compare the performance of these two therapeutic strategies in correcting the underlying molecular defects of the F508del-CFTR protein. Key performance indicators, including the restoration of CFTR protein processing and trafficking, as well as the recovery of chloride channel function, are presented. Detailed experimental methodologies for the key assays are provided to enable a comprehensive understanding of the supporting data.
At a Glance: Head-to-Head Performance in F508del Models
While direct head-to-head preclinical studies are not extensively available in the public domain, a comparative analysis can be drawn from separate in vitro experiments conducted on HBE cells from individuals with the F508del mutation.
| Performance Metric | Galapagos Triple Combination (with this compound) | Trikafta (elexacaftor/tezacaftor/ivacaftor) | Control (Orkambi) |
| CFTR Function (% of Wild-Type) | Up to 60% restoration of healthy CFTR function[1][2] | Approximately 62% of wild-type CFTR function[3] | ~25% of normal in F/F HBE cells |
| Chloride Transport | Up to 6-fold greater than Orkambi[4] | Data not directly compared to Orkambi in the same format | Baseline for comparison |
| CFTR Protein Maturation | Restoration of protein levels on the surface of HBE cells[5] | Increased production of the faulty CFTR protein, though it may remain in an immature state[6] | Partial rescue of F508del-CFTR processing |
Mechanism of Action: A Synergistic Approach to CFTR Rescue
Both the Galapagos triple combination and Trikafta employ a multi-pronged approach to rescue the F508del-CFTR protein, which is characterized by misfolding, defective trafficking to the cell surface, and impaired channel gating.
Trikafta combines two correctors, elexacaftor and tezacaftor, with a potentiator, ivacaftor. Elexacaftor and tezacaftor work synergistically to improve the conformational stability of the F508del-CFTR protein, facilitating its processing through the endoplasmic reticulum and trafficking to the cell membrane.[3] Once at the cell surface, ivacaftor acts as a potentiator, increasing the channel opening probability and thereby enhancing chloride ion transport.[7][8][9]
The Galapagos triple combination includes a C1 corrector, a C2 corrector (such as this compound), and a potentiator.[5] This strategy is designed to address multiple defects in the F508del-CFTR protein. The C1 and C2 correctors are intended to have complementary mechanisms of action to maximize the correction of the protein's folding and trafficking to the cell surface.[5] The potentiator then enhances the function of the corrected channels that reach the membrane.[5]
Caption: A simplified signaling pathway of CFTR modulator action.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to evaluate the efficacy of CFTR modulators in F508del models.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.
Caption: Workflow for assessing CFTR function using an Ussing chamber.
Methodology:
-
Cell Culture: Human bronchial epithelial cells from F508del homozygous individuals are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[10]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate physiological solutions and maintained at 37°C.[11][12]
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.[10]
-
Forskolin and genistein are then added to stimulate CFTR-mediated chloride secretion through cAMP-dependent activation.[10]
-
A potentiator (e.g., ivacaftor) may be added to assess its effect on channel gating.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.[10]
-
-
Data Analysis: The change in Isc in response to these pharmacological agents is quantified to determine the level of CFTR function.
Western Blotting for CFTR Protein Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its proper folding and processing through the endoplasmic reticulum and Golgi apparatus.
Methodology:
-
Cell Lysis and Protein Extraction: HBE cells are treated with the test compounds (e.g., this compound combination or Trikafta) for a specified duration. The cells are then lysed to extract total protein.[13]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager. The immature, core-glycosylated form of CFTR (Band B) and the mature, fully glycosylated form (Band C) can be distinguished by their different molecular weights.[16]
Immunofluorescence for CFTR Trafficking and Localization
This imaging technique allows for the visualization of the subcellular localization of the CFTR protein, providing a qualitative assessment of its trafficking to the cell membrane.
Methodology:
-
Cell Culture and Treatment: HBE cells are grown on permeable supports and treated with the test compounds.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.
-
Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to CFTR.
-
A secondary antibody conjugated to a fluorescent dye that binds to the primary antibody is then added.
-
The cell nuclei may be counterstained with a fluorescent DNA-binding dye like DAPI.
-
-
Imaging: The cells are imaged using a confocal microscope to visualize the localization of the fluorescently labeled CFTR protein. Apical localization of the CFTR signal indicates successful trafficking to the cell membrane.
Signaling and Experimental Logic
The following diagram illustrates the logical flow of the preclinical evaluation of CFTR modulators, from the molecular target to the functional outcome.
Caption: Logical flow of preclinical CFTR modulator evaluation.
Conclusion
Both the Galapagos triple combination therapy incorporating this compound and Trikafta demonstrate significant promise in preclinical F508del models by addressing the core defects of the mutant CFTR protein. The available data suggests that both approaches can restore CFTR function to a level that is expected to be clinically meaningful. While direct comparative preclinical data is limited, the reported restoration of wild-type function for both treatments is in a similar range. The development of this compound and other novel correctors highlights the ongoing efforts to further improve upon the current standard of care for individuals with cystic fibrosis. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these promising therapeutic strategies.
References
- 1. glpg.com [glpg.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of Functional Responses in Human Primary Lung Cells as a Basis for Personalized Therapy for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 15. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
In Vitro Comparison of CFTR Correctors: GLPG-3221 vs. VX-661 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors: GLPG-3221 and VX-661 (tezacaftor). The information is based on available experimental data to assist researchers in understanding their distinct and complementary roles in the correction of misfolded CFTR protein, particularly the F508del mutation.
Mechanism of Action and Classification
Cystic fibrosis is a genetic disorder frequently caused by mutations in the CFTR gene, with the most common being the deletion of phenylalanine at position 508 (F508del). This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of these mutant proteins.[1]
This compound and VX-661 belong to different classes of CFTR correctors, targeting distinct aspects of the protein's folding process:
-
VX-661 (Tezacaftor): Classified as a Type 1 corrector , it is believed to stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs).[2]
-
This compound: This is a Type 2 corrector (C2) .[3] Type 2 correctors are thought to act on the second nucleotide-binding domain (NBD2).
The distinct mechanisms of action for Type 1 and Type 2 correctors provide a rationale for their use in combination therapies to achieve a more robust rescue of the F508del-CFTR protein.
Quantitative In Vitro Efficacy
Direct head-to-head in vitro comparisons of this compound and VX-661 as standalone agents are limited in publicly available literature. These compounds are primarily developed for and evaluated within combination therapies. However, available data on their individual potency and performance in relevant combinations are summarized below.
| Parameter | This compound | VX-661 (Tezacaftor) | Cell System | Assay Type | Source |
| EC50 | 105 nM | ~200 nM (for similar Type I correctors) | Not specified | Not specified | [4][5][6] |
| Chloride Transport | Superior increase in triple combination vs. Tezacaftor + Ivacaftor | Less effective in dual combination vs. This compound triple combination | Human Bronchial Epithelial (HBE) cells (F508del) | Not specified | [7] |
Experimental Protocols
The in vitro evaluation of CFTR correctors relies on specialized assays to measure the rescue of protein trafficking and function. Below are methodologies for two key experiments.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is considered a gold-standard technique for measuring ion transport across epithelial monolayers and assessing the functional rescue of CFTR.[8]
Objective: To measure CFTR-mediated chloride secretion in polarized epithelial cells (e.g., primary human bronchial epithelial cells) after treatment with corrector compounds.
Methodology:
-
Cell Culture: Primary HBE cells from individuals with the F508del/F508del genotype are cultured on permeable supports to form a polarized, differentiated monolayer with tight junctions.[1]
-
Compound Incubation: The cell monolayers are incubated with the corrector compound (e.g., VX-661 at a final concentration of 3 µM) or a vehicle control (e.g., DMSO) for a specified period, typically 18-24 hours, to allow for protein correction and trafficking.[1][9]
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in a physiological salt solution.[1]
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Sequential Drug Addition:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin: Added to stimulate CFTR activity by increasing intracellular cAMP levels. An increase in Isc after forskolin addition indicates functional CFTR channels at the cell surface.
-
CFTR Potentiator (e.g., Ivacaftor): Often added to maximize the opening of the corrected CFTR channels.
-
CFTR Inhibitor: Added at the end of the experiment to confirm that the measured current is specific to CFTR.
-
-
Data Analysis: The change in Isc following forskolin and potentiator stimulation is calculated as a measure of CFTR function. The efficacy of the corrector is determined by comparing the Isc in treated versus vehicle-control cells.
Western Blot for CFTR Protein Maturation
This biochemical assay is used to visualize the extent of CFTR protein processing and trafficking from the endoplasmic reticulum to the Golgi apparatus, where it undergoes complex glycosylation.
Objective: To assess the ability of a corrector to increase the amount of mature, complex-glycosylated CFTR protein.
Methodology:
-
Cell Culture and Treatment: Cells expressing F508del-CFTR (e.g., CFBE41o- cells) are treated with the corrector compound or vehicle control for a designated time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.[1]
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified by their different molecular weights.[10] An effective corrector will show a significant increase in the intensity of Band C relative to Band B, indicating improved CFTR maturation and trafficking.[1]
Conclusion
Both this compound and VX-661 (tezacaftor) are crucial tools in the development of therapies for cystic fibrosis, acting as correctors for the common F508del-CFTR mutation. They operate through distinct mechanisms, with VX-661 being a Type 1 corrector and this compound a Type 2 corrector. While direct comparative data for these agents in vitro is scarce, the available evidence suggests that their real therapeutic potential is realized in combination therapies. Notably, triple-combination therapies that include a Type 2 corrector like this compound have demonstrated superior efficacy in restoring chloride transport in preclinical models compared to dual therapies with a Type 1 corrector like tezacaftor.[7] The experimental protocols detailed herein provide a framework for the continued in vitro investigation and comparison of these and other novel CFTR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland [smw.ch]
- 4. ClinPGx [clinpgx.org]
- 5. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 7. glpg.com [glpg.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cff.org [cff.org]
Synergistic Rescue of CFTR Function: A Comparative Analysis of GLPG-3221 and ABBV-2222 in Combination Therapies
For researchers, scientists, and drug development professionals in the field of cystic fibrosis (CF), the development of corrector molecules to rescue the function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein is a primary focus. This guide provides a comparative analysis of two such correctors, GLPG-3221 (a C2 corrector) and ABBV-2222 (a C1 corrector), with a particular focus on the synergistic effects observed when used in combination.
The most common mutation in CF, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. Corrector molecules aim to overcome this by stabilizing the protein and facilitating its trafficking. C1 correctors, like ABBV-2222, are understood to aid in the early folding process of the CFTR protein. C2 correctors, such as this compound, are believed to act through a complementary mechanism to further enhance the amount of functional CFTR at the cell surface. The combination of these two types of correctors, along with a potentiator (which increases the channel opening probability of the CFTR protein at the cell surface), forms the basis of "triple combination" therapies, a promising strategy for treating CF.
This guide presents in vitro data demonstrating the enhanced efficacy of a triple combination therapy including this compound and ABBV-2222 over dual-combination approaches.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of ABBV-2222 as a single agent and in dual combination, and the synergistic effect of adding this compound in a triple combination therapy. The data is derived from studies on primary human bronchial epithelial (HBE) cells from donors homozygous for the F508del mutation.
Table 1: In Vitro Efficacy of ABBV-2222 in F508del-CFTR HBE Cells
| Treatment Condition | Efficacy Metric | Value | Reference |
| ABBV-2222 + Potentiator (GLPG-1837) | EC₅₀ (CFTR function) | 20.8 ± 2.7 nM | [1] |
| ABBV-2222 (alone) | EC₅₀ (CFTR maturation) | 27 nM | [1] |
| ABBV-2222 (alone) | Relative Efficacy (CFTR maturation) | 141 ± 15% | [1] |
Table 2: Synergistic Effect of this compound in Triple Combination Therapy in F508del-CFTR HBE Cells
| Treatment Condition | Efficacy Metric | Value | Reference |
| This compound + ABBV-2222 + Potentiator (GLPG-1837) | EC₅₀ (CFTR function) | 105 nM | |
| This compound + ABBV-2222 + Potentiator (GLPG-1837) | Max. Response vs. Dual Combo | 585% |
Signaling Pathway and Mechanisms of Action
The synergistic effect of combining a C1 and a C2 corrector with a potentiator can be visualized as a multi-step rescue of the F508del-CFTR protein.
References
A Head-to-Head Comparison of GLPG-3221 and Other C2 Correctors for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GLPG-3221, a C2 corrector formerly in development for cystic fibrosis (CF), with other notable C2 correctors: lumacaftor, tezacaftor, and elexacaftor. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the field of CFTR modulator development.
Introduction to C2 Correctors in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. CFTR modulators, including correctors and potentiators, are a class of drugs that aim to restore the function of the faulty CFTR protein.
C2 correctors are a specific class of CFTR modulators that aid in the proper folding and trafficking of the F508del-CFTR protein, increasing its density at the cell surface.[1] They are a key component of combination therapies for CF, working synergistically with C1 correctors and potentiators to achieve a more significant clinical benefit. This guide focuses on the comparative preclinical efficacy of this compound and other prominent C2 correctors.
Quantitative Comparison of C2 Corrector Performance
The following table summarizes the in vitro efficacy of this compound, lumacaftor, tezacaftor, and elexacaftor based on their half-maximal effective concentrations (EC50) for F508del-CFTR correction. It is important to note that EC50 values can vary depending on the specific cell line, assay conditions, and whether the corrector is used alone or in combination.
| Corrector | Chemical Name | EC50 (in vitro F508del-CFTR Correction) | Efficacy Notes | Development Status |
| This compound | (2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid | ~105 nM | Showed potent activity and synergy in triple combination with a C1 corrector and potentiator in preclinical models.[2][3] | Discontinued |
| Lumacaftor | VX-809 | ~0.1 - 0.5 µM | Improves F508del-CFTR maturation and chloride transport.[4] Part of the approved dual-therapy Orkambi®. | Approved (in combination) |
| Tezacaftor | VX-661 | ~0.4 - 0.5 µg/mL | A second-generation corrector with an improved safety profile over lumacaftor.[5] Part of the approved dual-therapy Symdeko® and triple-therapy Trikafta®. | Approved (in combination) |
| Elexacaftor | VX-445 | In vitro EC50 of 0.99 µg/mL has been reported.[6] | A next-generation corrector that works synergistically with tezacaftor.[7] A key component of the highly effective triple-therapy Trikafta®. | Approved (in combination) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CFTR protein processing pathway and a typical experimental workflow for assessing corrector efficacy.
References
- 1. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of elexacaftor - tezacaftor - ivacaftor: Highly effective CFTR modulation for the majority of people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CFTR Modulators: A Comparative Analysis of GLPG-3221 and the Market Leader
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational C2 corrector GLPG-3221 and the approved triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), for the treatment of cystic fibrosis (CF). While direct long-term efficacy data for this compound on CFTR protein expression is limited due to the discontinuation of its clinical development program, this guide synthesizes available preclinical and early-phase clinical information to offer a valuable comparison against the established long-term efficacy of Trikafta.
At a Glance: this compound vs. Trikafta
| Feature | This compound (as part of an investigational triple combination) | Trikafta (elexacaftor/tezacaftor/ivacaftor) |
| Drug Class | C2 Corrector | Combination of two correctors (C1 and next-generation) and a potentiator |
| Mechanism of Action | Aims to correct the misfolded F508del-CFTR protein to improve its processing and trafficking to the cell surface.[1] | Elexacaftor and tezacaftor facilitate the processing and trafficking of F508del-CFTR to the cell surface, while ivacaftor potentiates the channel opening of the protein at the cell surface. |
| Development Status | Development discontinued by Galapagos and AbbVie.[2][3][4][5][6] | Approved for use in patients with at least one F508del mutation. |
| Reported Efficacy (Clinical Endpoints) | Early phase trials of a triple combination showed a significant decrease in sweat chloride concentration, but a less pronounced effect on lung function (ppFEV1) compared to competitor therapies. | Multiple long-term studies demonstrate sustained improvements in ppFEV1, sweat chloride concentration, and quality of life.[2][3][4][7][8][9] |
| Reported Effect on CFTR Protein | Preclinical studies in human bronchial epithelial (HBE) cells showed restoration of CFTR protein levels at the cell surface.[1] | Studies have shown that Trikafta increases the production of the CFTR protein; however, it may remain in an immature state. |
Delving into the Mechanisms: A Tale of Two Strategies
Cystic fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most common, leading to a misfolded and dysfunctional CFTR protein.[1] Both this compound and Trikafta aim to address this root cause, but through distinct, albeit related, approaches.
This compound was developed as a C2 corrector, a class of molecules designed to rescue the misfolded F508del-CFTR protein from degradation within the cell and facilitate its transport to the cell membrane. It was intended for use in a triple-combination therapy, alongside a C1 corrector (acting on a different aspect of protein folding) and a potentiator (to enhance the function of the corrected protein at the cell surface).
Trikafta, on the other hand, is a successful realization of this triple-combination strategy. It comprises two correctors, elexacaftor and tezacaftor, which work together to improve the conformational stability of the F508del-CFTR protein, leading to increased processing and trafficking to the cell surface. The third component, ivacaftor, is a potentiator that binds to the CFTR protein at the cell surface and increases the probability that the channel is open, thereby enhancing chloride ion transport.
Comparative Efficacy: Preclinical Promise and Clinical Reality
This compound: Encouraging In Vitro Data
Preclinical studies on investigational triple combinations including a C2 corrector from the Galapagos portfolio showed promising results in laboratory settings. In vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation demonstrated a restoration of CFTR protein levels at the cell surface.[1] Furthermore, these combinations reportedly resulted in an increase in chloride transport that was superior to that observed with the dual-combination therapy Orkambi (lumacaftor/ivacaftor).
However, these encouraging preclinical findings did not translate into a competitive clinical profile. Early-phase clinical trials of a Galapagos triple combination therapy met their primary endpoint of a statistically significant reduction in sweat chloride concentration. Unfortunately, the observed improvement in percent predicted forced expiratory volume in one second (ppFEV1), a key measure of lung function, was considered underwhelming in comparison to the significant gains seen with Vertex's triple-combination therapies. This ultimately led to the discontinuation of the development program.
Trikafta: Sustained Long-Term Clinical Benefit
In contrast, Trikafta has demonstrated robust and sustained efficacy in numerous clinical trials and long-term extension studies.
Table 1: Summary of Long-Term Efficacy Data for Trikafta
| Outcome Measure | Duration of Study | Patient Population | Key Findings |
| ppFEV1 | Up to 192 weeks | Adults and adolescents with at least one F508del allele | Sustained improvements in lung function with no evidence of pulmonary function loss over the 4-year treatment period.[9] |
| Sweat Chloride Concentration | Up to 192 weeks | Adults and adolescents with at least one F508del allele | Significant and sustained decreases in sweat chloride concentration, a direct measure of CFTR function.[9] |
| Pulmonary Exacerbations | Up to 192 weeks | Adults and adolescents with at least one F508del allele | Reduced rates of pulmonary exacerbations, hospitalizations, and the need for intravenous antibiotics.[9] |
| Quality of Life | Up to 192 weeks | Adults and adolescents with at least one F508del allele | Consistent improvements in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.[9] |
Experimental Protocols: A Look at the Methodology
While specific, detailed protocols for the this compound studies are not publicly available, the following outlines the general principles of standard assays used in the research and development of CFTR modulators.
Western Blotting for CFTR Protein Expression
This technique is used to detect and quantify the amount of CFTR protein in cell lysates.
-
Cell Culture and Lysis: Human bronchial epithelial (HBE) cells or other relevant cell lines expressing F508del-CFTR are cultured and treated with the CFTR modulator(s) or a vehicle control. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the CFTR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the CFTR protein is quantified to determine the relative amount of protein in each sample. The immature (band B) and mature (band C) forms of CFTR can be distinguished by their different molecular weights.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a direct assessment of CFTR channel function.
-
Cell Culture: HBE cells are grown on permeable supports until they form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the cell monolayer.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Manipulation: A series of pharmacological agents are added to isolate and stimulate CFTR-mediated chloride secretion. This typically involves inhibiting sodium channels (e.g., with amiloride) and then stimulating CFTR with a cAMP agonist (e.g., forskolin). A CFTR potentiator (like ivacaftor) can then be added to assess its effect. Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.
-
Data Analysis: The change in Isc in response to the CFTR activators and inhibitors is calculated to quantify CFTR function.
Conclusion: Lessons from the Development Trajectory
The story of this compound and its associated triple-combination therapy underscores the high bar for efficacy and safety in the current CF treatment landscape. While preclinical data showed promise in correcting the basic defect of the F508del-CFTR protein, the clinical results did not demonstrate a sufficient advantage over existing and emerging therapies from competitors like Vertex Pharmaceuticals.
The remarkable and sustained long-term efficacy of Trikafta has revolutionized the treatment of CF for a majority of patients. The extensive clinical data supporting its use provides a clear benchmark for any new therapeutic entering this field. While the development of this compound was halted, the research behind it and other investigational modulators contributes to a deeper understanding of CFTR protein biology and informs the design of future, potentially even more effective, therapeutic strategies. The ultimate goal remains the development of curative therapies for all individuals with cystic fibrosis, regardless of their specific mutations.
References
- 1. A Review of Trikafta: Triple Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulator Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor–tezacaftor–ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged ⩾6 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged ⩾6 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Validating Drug Mechanism of Action: A Comparative Guide Using GPR84 Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a therapeutic candidate through mutagenesis studies, using the G protein-coupled receptor 84 (GPR84) as a case study. While the initial topic specified GLPG-3221, public domain information identifies this compound as a CFTR corrector for cystic fibrosis, a mechanism not typically validated through receptor mutagenesis.[1][2][3][4] Therefore, we have pivoted to a more pertinent example, GLPG1205, an antagonist of GPR84, to illustrate the principles of mechanism validation for a GPCR-targeting compound.
GPR84 is a Gi-coupled receptor implicated in inflammatory and immune responses, making it a target for various therapeutic areas.[1][5][6] Validating that a compound like GLPG1205 exerts its effect directly through GPR84 is crucial. Site-directed mutagenesis is a powerful tool for this, allowing researchers to pinpoint specific amino acid residues essential for drug binding and receptor activation.
Comparative Analysis of GPR84 Modulators
To understand the specificity of a candidate drug, its performance is compared against other known modulators of the same target. This includes comparing their potency and the impact of receptor mutations on their activity.
| Compound | Type | Potency (IC50/EC50) | Effect of GPR84 Mutagenesis (e.g., R172A) | Key Findings |
| GLPG1205 | Antagonist | ~8.95 nM (IC50)[7] | Abolished antagonist activity | Demonstrates direct interaction with the orthosteric binding site. |
| 6-OAU | Agonist | ~1 µM (EC50) | Reduced agonist-induced signaling | Confirms the role of specific residues in agonist binding and receptor activation.[8] |
| PBI-4050 | Antagonist | Data not publicly available | Not publicly available | Investigated for inflammatory and fibrotic diseases, highlighting alternative chemical scaffolds targeting GPR84.[9] |
| DL-175 | Biased Agonist | EC50 = 0.00598 nM (cAMP)[7] | Differentially affects G-protein vs. β-arrestin pathways | Illustrates the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of mutagenesis studies. Below are outlines for key experiments.
Site-Directed Mutagenesis of GPR84
Objective: To create specific mutations in the GPR84 gene to identify amino acid residues critical for ligand binding and receptor function.
Methodology:
-
Template DNA: A plasmid containing the wild-type human GPR84 cDNA is used as the template.
-
Primer Design: Complementary oligonucleotide primers containing the desired mutation (e.g., Alanine substitution at Arginine 172) are designed.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (i.e., the original plasmid).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The entire GPR84 coding sequence in the resulting plasmids is sequenced to confirm the desired mutation and the absence of any unintended mutations.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to wild-type and mutant GPR84.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding either wild-type or mutant GPR84.
-
Membrane Preparation: After 48 hours, the cells are harvested, and crude membrane preparations are isolated by centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled GPR84 antagonist (e.g., [3H]-GLPG1205) in the presence of increasing concentrations of the unlabeled test compound (e.g., GLPG1205 or a competitor).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).
Functional Assay (cAMP Measurement)
Objective: To measure the effect of a compound on GPR84 signaling activity.
Methodology:
-
Cell Culture and Transfection: CHO-K1 or HEK293 cells are co-transfected with the GPR84 construct (wild-type or mutant) and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Cell Stimulation: The transfected cells are pre-treated with forskolin (to stimulate adenylate cyclase and increase basal cAMP levels). Subsequently, cells are treated with a GPR84 agonist (e.g., 6-OAU) in the presence or absence of the antagonist (e.g., GLPG1205).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA). For reporter gene assays, cell lysates are prepared, and luciferase activity is measured.
-
Data Analysis: The results are expressed as a percentage of the maximal response to the agonist. For antagonists, the IC50 is calculated.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating a drug's mechanism of action through mutagenesis.
Caption: GPR84 Signaling Pathway.
Caption: Mutagenesis Validation Workflow.
References
- 1. glpg.com [glpg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. GLPG1205 - Wikipedia [en.wikipedia.org]
- 6. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Modulator Therapies: From Investigational Molecules to Approved Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, drugs that target the underlying cause of the disease—a defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides a comparative overview of different CFTR modulator therapies, with a focus on their efficacy across various CFTR mutations.
Initially, this guide was intended to focus on the investigational C2 corrector GLPG-3221. However, the development program for this compound (also known as ABBV-3221), a collaboration between Galapagos and AbbVie, has been discontinued.[1][2] AbbVie assumed full responsibility for the CF program from Galapagos in 2018 and subsequently ceased its CF research efforts.[3] While this compound showed promise in preclinical studies as part of a triple-combination therapy for the F508del mutation, the lack of recent clinical data prevents a direct comparison of its effects on a wide range of mutations.[4][5]
Therefore, this guide has been adapted to provide a broader comparison of the class of triple-combination therapies that this compound represented against other approved CFTR modulator strategies. We will delve into the mechanisms of action, clinical efficacy, and the spectrum of responsive mutations for established treatments, including Trikafta®, Kalydeco®, Orkambi®, and Symdeko®. This guide aims to be a valuable resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Comparison of Approved CFTR Modulator Therapies
The efficacy of CFTR modulators is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and the reduction in sweat chloride concentration, a direct indicator of CFTR protein function. The following table summarizes the clinical trial data for the leading CFTR modulator therapies across a range of CFTR mutations.
| Drug Name (Components) | Mechanism of Action | Targeted CFTR Mutations | Absolute Change in ppFEV1 (percentage points) | Absolute Change in Sweat Chloride (mmol/L) |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | Two correctors and one potentiator. Elexacaftor and tezacaftor facilitate the processing and trafficking of CFTR protein to the cell surface, while ivacaftor increases the channel opening probability.[6][7] | At least one F508del mutation, and other responsive mutations.[6] | +13.8 vs. placebo (F/MF mutations)[3]; +10 vs. tezacaftor/ivacaftor (F/F mutations)[8] | -41.8 vs. placebo (F/MF mutations)[3]; -45.1 vs. tezacaftor/ivacaftor (F/F mutations)[2] |
| Kalydeco® (ivacaftor) | Potentiator. Increases the channel open probability (gating) of the CFTR protein at the cell surface.[9][10] | Approved for 97 specific mutations, primarily gating and residual function mutations.[1] | +10.6 vs. placebo (G551D)[11]; Range of +3 to +20 for other non-G551D gating mutations.[3] | -48.1 vs. placebo (G551D)[12]; Range of -6.25 to -80.25 for other non-G551D gating mutations.[1] |
| Orkambi® (lumacaftor/ivacaftor) | Corrector and potentiator. Lumacaftor improves the conformational stability and trafficking of F508del-CFTR to the cell surface, and ivacaftor potentiates the channel opening.[13][14] | Homozygous for the F508del mutation.[15] | +2.6 to +3.0 vs. placebo.[11] | -24.8 to -31.1 vs. placebo.[13] |
| Symdeko® (tezacaftor/ivacaftor) | Corrector and potentiator. Tezacaftor improves the processing and trafficking of CFTR protein, and ivacaftor potentiates the channel opening.[16][17] | Homozygous for the F508del mutation or heterozygous with a residual function mutation.[18] | +4.0 vs. placebo (F/F mutations)[10]; +6.8 vs. placebo (F/RF mutations)[19] | -9.5 vs. placebo (F/F mutations)[20]; -11.1 vs. placebo (F/RF mutations)[19] |
F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations. F/RF: One F508del mutation and one residual function mutation.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes involved in CFTR modulator research, the following diagrams have been generated using Graphviz.
Caption: Mechanism of a triple-combination CFTR modulator therapy for the F508del mutation.
References
- 1. RESULTS - Ivacaftor (Kalydeco) 150 mg Tablet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trikafta.com [trikafta.com]
- 3. kalydecohcp.com [kalydecohcp.com]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. kalydeco.com [kalydeco.com]
- 6. Positive Phase 3 Study Results for TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) in People Ages 12 and Older With Cystic Fibrosis Who Have One Copy of the F508del Mutation and One Gating or Residual Function Mutation | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 7. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 8. The effectiveness and value of novel treatments for cystic fibrosis: A summary from the Institute for Clinical and Economic Review’s California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. symdekohcp.com [symdekohcp.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Heterogeneity of CFTR modulator-induced sweat chloride concentrations in people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. kalydecohcp.com [kalydecohcp.com]
- 16. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 17. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 18. symdekohcp.com [symdekohcp.com]
- 19. symdeko.com [symdeko.com]
- 20. cff.org [cff.org]
In Vitro Showdown: A Comparative Analysis of GLPG-3221 and Orkambi for F508del-CFTR Correction
For Immediate Release
In the landscape of cystic fibrosis (CF) therapeutics targeting the most common mutation, F508del, two distinct strategies have emerged: the dual-combination therapy Orkambi® and the next-generation triple-combination regimens, which include investigational C2 correctors like GLPG-3221. This guide provides an in vitro comparison of the mechanisms and efficacy of a this compound containing triple-combination therapy versus Orkambi, supported by experimental data and detailed protocols for researchers in the field of CF drug discovery.
At a Glance: this compound vs. Orkambi
| Feature | This compound (in Triple Combination) | Orkambi (Lumacaftor/Ivacaftor) |
| Drug Class | C2 Corrector | Corrector (Lumacaftor) + Potentiator (Ivacaftor) |
| Therapeutic Strategy | Part of a triple-combination therapy with a C1 corrector and a potentiator to synergistically rescue F508del-CFTR. | A dual-combination therapy aiming to correct F508del-CFTR trafficking and potentiate channel function. |
| Mechanism of Action | As a C2 corrector, this compound works in concert with a C1 corrector to address multiple folding defects of the F508del-CFTR protein, leading to a more significant increase in its cell surface expression. A potentiator then enhances the function of these corrected channels.[1] | Lumacaftor acts as a corrector to improve the processing and trafficking of the misfolded F508del-CFTR protein to the cell surface.[2][3] Ivacaftor is a potentiator that increases the channel open probability of the CFTR protein at the cell surface.[2] |
| Reported In Vitro Efficacy | Triple combinations including a C2 corrector have demonstrated a superior increase in chloride transport in human bronchial epithelial (HBE) cells with the F508del mutation compared to Orkambi.[1][3] | Restores a modest level of F508del-CFTR function, leading to a significant, albeit limited, clinical benefit in homozygous F508del patients. |
Mechanism of Action: A Tale of Two Approaches
Orkambi employs a two-pronged approach to combat the defects of the F508del-CFTR mutation. The F508del mutation causes the CFTR protein to misfold within the cell, leading to its premature degradation and preventing it from reaching the cell membrane to function as a chloride channel.[2][3] Lumacaftor, the corrector component of Orkambi, partially rescues this trafficking defect, increasing the amount of F508del-CFTR protein at the cell surface.[2][3] Once at the surface, the potentiator, ivacaftor, helps to open the faulty channel, facilitating the flow of chloride ions.[2]
The therapeutic strategy involving this compound is built on the concept of synergistic correction. This compound is a C2 corrector, designed to be used in combination with a C1 corrector and a potentiator.[1] This triple combination aims to more effectively address the multiple conformational defects of the F508del-CFTR protein than a single corrector. The C1 and C2 correctors are believed to bind to different sites on the mutant protein, working together to achieve a more complete rescue of its folding and trafficking to the cell surface.[1] The potentiator in the combination then acts to maximize the function of this larger population of surface-localized CFTR channels.[1]
In Vitro Efficacy: Head-to-Head Comparison
While specific quantitative data from a single, peer-reviewed publication directly comparing a this compound triple combination with Orkambi is not publicly available, reports from Galapagos NV have consistently indicated the superiority of their triple-combination approach in preclinical in vitro models.[3] These studies, conducted in primary human bronchial epithelial (HBE) cells from donors homozygous for the F508del mutation, have shown that the triple combination results in a greater increase in chloride transport compared to Orkambi.[3]
The table below conceptualizes the expected outcomes based on available information.
| In Vitro Assay | Expected Outcome: Orkambi | Expected Outcome: this compound Triple Combination |
| CFTR Protein Maturation (Western Blot) | Modest increase in the mature, fully-glycosylated (Band C) form of F508del-CFTR. | Substantial increase in the mature (Band C) form of F508del-CFTR, indicating more efficient protein processing and trafficking. |
| CFTR Localization (Immunofluorescence) | Increased localization of F508del-CFTR to the apical membrane of polarized epithelial cells compared to untreated cells. | Significantly greater localization of F508del-CFTR to the apical membrane compared to Orkambi-treated cells. |
| Chloride Transport (Ussing Chamber Assay) | Partial restoration of CFTR-mediated chloride transport. | Restoration of chloride transport to levels approaching that of wild-type CFTR, and significantly greater than that achieved with Orkambi. |
Experimental Protocols
CFTR Protein Maturation and Localization Assay
Objective: To assess the extent of F508del-CFTR protein correction and its trafficking to the cell surface.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface to achieve a differentiated, polarized monolayer.
-
Compound Treatment: Cells are treated with either Orkambi (Lumacaftor and Ivacaftor at clinically relevant concentrations) or the this compound triple combination (C1 corrector, this compound, and a potentiator at optimized concentrations) for 24-48 hours. A vehicle control (e.g., DMSO) is also included.
-
Western Blotting:
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for CFTR to detect both the immature (Band B) and mature (Band C) forms of the protein.
-
A secondary antibody conjugated to a detection enzyme is used for visualization.
-
The relative abundance of Band C to Band B is quantified to determine the maturation efficiency.
-
-
Immunofluorescence:
-
Treated cells on permeable supports are fixed and permeabilized.
-
Cells are incubated with a primary antibody against CFTR.
-
A fluorescently labeled secondary antibody is used for detection.
-
Confocal microscopy is used to visualize the subcellular localization of CFTR, with a focus on its presence at the apical membrane.
-
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GLPG-3221's Efficacy as a CFTR Corrector in Preclinical Models
A Comparative Analysis of a Novel C2 Corrector for Cystic Fibrosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GLPG-3221, a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos and AbbVie. This compound is designed for use in a triple combination therapy to address the most common CF-causing mutation, F508del. This document summarizes key preclinical data, comparing the efficacy of a this compound-containing triple combination therapy to dual-combination therapies in cellular models of cystic fibrosis. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.
Mechanism of Action: A Triple Combination Approach
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which lead to a defective CFTR protein that is unable to properly transport chloride ions across cell membranes. The F508del mutation, the most prevalent, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.
CFTR modulator therapies aim to correct these defects. This compound is classified as a C2 corrector . Its primary role is to overcome the processing defect of the F508del-CFTR protein, enabling it to traffic to the cell membrane. For optimal efficacy, this compound is used in conjunction with a C1 corrector (which also aids in protein folding and trafficking through a different mechanism) and a potentiator (which enhances the channel opening probability of the CFTR protein at the cell surface). This triple combination approach is designed to maximize the amount of functional CFTR at the cell surface and restore chloride transport.
Figure 1: Mechanism of Action of the Triple Combination Therapy.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a triple combination therapy including this compound compared to a dual combination therapy. The data is from a study published in ACS Medicinal Chemistry Letters, "Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis".
Table 1: Efficacy of this compound in a Triple Combination Therapy in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Treatment | Assay Type | Endpoint | Result (% of Wild-Type CFTR activity) |
| Dual Combo (C1 + Potentiator)¹ | FLIPR Membrane Potential | CFTR Channel Function | ~25% |
| Triple Combo (C1 + this compound + Potentiator)² | FLIPR Membrane Potential | CFTR Channel Function | ~70% |
| Dual Combo (C1 + Potentiator)¹ | Ussing Chamber (Short-Circuit Current) | Transepithelial Chloride Transport (Isc) | ~20% |
| Triple Combo (C1 + this compound + Potentiator)² | Ussing Chamber (Short-Circuit Current) | Transepithelial Chloride Transport (Isc) | ~60% |
¹ C1 Corrector: ABBV-2222; Potentiator: GLPG-1837. ² C1 Corrector: ABBV-2222; C2 Corrector: this compound; Potentiator: GLPG-1837.
These results demonstrate that the addition of this compound to a dual combination of a C1 corrector and a potentiator leads to a significant increase in CFTR function and chloride transport in primary HBE cells homozygous for the F508del mutation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Primary human bronchial epithelial (HBE) cells from a cystic fibrosis patient homozygous for the F508del mutation were used. The cells were cultured on permeable supports to form polarized epithelial monolayers, which is a standard model for studying ion transport.
FLIPR Membrane Potential Assay
This assay measures changes in cell membrane potential, which is an indicator of ion channel activity.
Figure 2: Workflow for the FLIPR Membrane Potential Assay.
-
Cell Plating: F508del HBE cells were seeded in 96-well microplates.
-
Compound Incubation: Cells were incubated with the test compounds (dual or triple combination) for 24 hours to allow for CFTR correction.
-
Dye Loading: A fluorescent dye that is sensitive to changes in membrane potential was loaded into the cells.
-
FLIPR Analysis: The plate was placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. A baseline fluorescence was recorded, followed by the addition of a CFTR channel activator (e.g., forskolin). The change in fluorescence upon channel activation was measured, which is proportional to the ion flux and thus CFTR activity.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring transepithelial ion transport.
Figure 3: Workflow for the Ussing Chamber Assay.
-
Cell Culture and Treatment: HBE cells grown on permeable supports were treated with the compounds as described above.
-
Mounting: The permeable supports with the cell monolayers were mounted in Ussing chambers, separating the apical and basolateral compartments.
-
Measurement: The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport across the epithelium, was measured.
-
Stimulation and Inhibition: A CFTR activator (e.g., forskolin) was added to stimulate CFTR-mediated chloride secretion, leading to an increase in Isc. Subsequently, a CFTR-specific inhibitor was added to confirm that the observed current was indeed due to CFTR activity. The magnitude of the inhibitor-sensitive current is a direct measure of CFTR-dependent chloride transport.
Conclusion
The preclinical data presented here strongly support the efficacy of this compound as a C2 corrector for F508del-CFTR. When used in a triple combination with a C1 corrector and a potentiator, this compound significantly enhances CFTR channel function and transepithelial chloride transport in F508del homozygous HBE cells, to levels substantially higher than those achieved with a dual combination therapy. These findings highlight the potential of this triple combination approach as a promising therapeutic strategy for a large proportion of individuals with cystic fibrosis.
Assessing the Additive Benefit of GLPG-3221 in Existing Cystic Fibrosis Modulator Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. However, the quest for enhanced efficacy continues, with a focus on triple-combination therapies to maximize the function of the faulty CFTR protein, particularly for individuals with the common F508del mutation. This guide provides an objective comparison of the additive benefit of GLPG-3221, a novel C2 corrector, when incorporated into existing modulator regimens, based on available preclinical data.
Mechanism of Action: A Triple-Pronged Approach to CFTR Rescue
Cystic fibrosis resulting from the F508del mutation is characterized by a dual defect: misfolding of the CFTR protein, leading to its premature degradation, and impaired channel gating at the cell surface. Current modulator therapies typically combine correctors, which aid in protein folding and trafficking, and potentiators, which enhance the opening of the CFTR channel.
This compound, also known as ABBV/GLPG-3221, is a second-generation (C2) CFTR corrector.[1] It is designed to work in concert with a first-generation (C1) corrector and a potentiator. This triple-combination strategy aims to provide a more robust rescue of the F508del-CFTR protein. The C1 corrector is believed to address the early stages of protein misfolding, while the C2 corrector, this compound, acts on a complementary pathway to further improve the processing and trafficking of the CFTR protein to the cell surface.[2] The potentiator then acts on these successfully trafficked channels to maximize chloride ion transport.
Preclinical Efficacy: In Vitro Data
The additive benefit of this compound has been assessed in preclinical studies using human bronchial epithelial (HBE) cells derived from CF patients homozygous for the F508del mutation. These studies have demonstrated that triple combinations including this compound lead to a significant increase in chloride transport compared to dual-combination therapies.
| Treatment Regimen | Cell Type | Assay | Outcome | Reference |
| Dual Combination (C1 Corrector + Potentiator) | F508del/F508del HBE cells | Chloride Transport Assay | Baseline CFTR function rescue | [2] |
| Triple Combination (C1 Corrector + This compound + Potentiator) | F508del/F508del HBE cells | Chloride Transport Assay | Substantial improvement in CFTR functional activity over dual combination | [2] |
| Orkambi (lumacaftor/ivacaftor) | F508del/F508del HBE cells | Chloride Transport Assay | Lower increase in chloride transport compared to the triple combination | [3] |
| Tezacaftor/ivacaftor | F508del/F508del HBE cells | Chloride Transport Assay | Lower increase in chloride transport compared to the triple combination | [3] |
Note: Specific quantitative data on the percentage increase in chloride transport for the triple combination including this compound versus dual combinations is not publicly available in the reviewed literature. The term "substantial improvement" is used as described in the source.[2]
Experimental Protocols
Chloride Transport Assay in Human Bronchial Epithelial (HBE) Cells
This assay is a key method for evaluating the functional rescue of the CFTR protein.
Methodology:
-
Cell Culture: Primary HBE cells are isolated from the lungs of CF patients homozygous for the F508del mutation and cultured on permeable supports to form polarized monolayers.
-
Compound Treatment: The HBE cell monolayers are incubated with the respective CFTR modulator combinations (e.g., C1 corrector + potentiator vs. C1 corrector + this compound + potentiator) for a specified period to allow for CFTR correction.
-
Ussing Chamber Assay: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to block the epithelial sodium channel (ENaC), isolating chloride transport.
-
Forskolin is then added to raise intracellular cAMP levels, which activates CFTR.
-
Finally, a CFTR potentiator is added to maximally stimulate the channels.
-
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator is a direct measure of CFTR-mediated chloride transport. The additive benefit of this compound is determined by comparing the Isc in triple-combination-treated cells to that in dual-combination-treated cells.
Clinical Development Status
While preclinical data for this compound in a triple-combination regimen showed promise, the clinical development of the Galapagos/AbbVie CF portfolio has faced challenges. A phase 1 study of this compound in healthy volunteers was initiated in 2017.[3] However, subsequent clinical trial results for other C2 correctors from the same collaboration, such as GLPG2737 and ABBV-119, did not meet efficacy endpoints, leading to the discontinuation of their development.[4][5] The current clinical development status of a triple-combination therapy specifically including this compound is not publicly disclosed.
Conclusion
In vitro studies have demonstrated that the addition of the C2 corrector this compound to a C1 corrector and potentiator regimen results in a substantial improvement in CFTR-mediated chloride transport in HBE cells from F508del homozygous CF patients compared to dual-combination therapies. This suggests a potential additive benefit for this triple-combination approach. However, the lack of publicly available quantitative in vitro data and the challenging clinical development history of other C2 correctors from the same program highlight the need for further data to fully assess the therapeutic potential of this compound. Researchers and drug developers should consider these factors when evaluating the future prospects of this and similar triple-combination strategies for the treatment of cystic fibrosis.
References
- 1. biospace.com [biospace.com]
- 2. Zinc‐Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides Using Planar Chiral [2.2]Paracyclophane‐Imidazoline N,O‐ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstracts | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 4. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GLPG-3221
Disclaimer: As an investigational compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for GLPG-3221 is not publicly available. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. All procedures must be conducted in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for final guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring the safe management and disposal of this compound. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
Quantitative Data
The following table summarizes the computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇F₃N₂O₆ | PubChem[1] |
| Molecular Weight | 578.6 g/mol | PubChem[1] |
| Exact Mass | 578.26037139 Da | PubChem[1] |
Experimental Protocols
Protocol: Decontamination of Non-Disposable Glassware and Equipment
This protocol outlines the steps for decontaminating laboratory equipment that has come into contact with this compound.
-
Initial Rinse: Immediately after use, rinse all glassware and equipment with a suitable organic solvent in which this compound is soluble. This should be performed in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Secondary Wash: Wash the rinsed equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or use a laboratory oven if appropriate.
-
Verification (Optional): If required by institutional protocols for highly potent compounds, a surface wipe test may be performed to ensure complete decontamination before returning the equipment to general use.
Disposal Procedures
The proper disposal of this compound requires segregation of waste streams and adherence to hazardous waste regulations.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.
Waste Stream Segregation:
Establish three distinct waste streams for the disposal of materials contaminated with this compound:
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and any other non-sharp solid materials.
-
Liquid Waste: Encompasses unused or expired solutions of this compound and solvent rinsates.
-
Sharps Waste: Consists of needles, syringes, or any other contaminated items capable of puncturing the skin.
Step-by-Step Disposal Protocols:
1. Solid Waste Disposal (Contaminated Materials):
-
Collection: Place all non-sharp solid waste that has been in contact with this compound into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste - Pharmaceutical" and specify the contents, including "this compound."
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area (SAA) until collection by EHS personnel.
2. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound, including rinsates from equipment decontamination, in a compatible, sealed, and shatter-resistant container.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify all constituents by percentage (e.g., "this compound in DMSO," "Methanol rinsate").
-
Storage: Store the liquid waste container in secondary containment within a designated SAA to prevent spills.
3. Sharps Disposal:
-
Immediate Disposal: Dispose of all sharps contaminated with this compound immediately after use.
-
Container: Use a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: The sharps container must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.
-
Closure: Do not overfill sharps containers. Seal them when they are approximately three-quarters full and arrange for disposal according to institutional guidelines.
Spill Management:
In the event of a spill:
-
Evacuate and cordon off the affected area.
-
If trained and safe to do so, absorb the spill with an inert, dry material such as vermiculite or sand.
-
Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EHS office.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to EHS pickup.
References
Essential Safety and Handling Precautions for GLPG-3221
Disclaimer: As an investigational compound, a specific Safety Data Sheet (SDS) for GLPG-3221 is not publicly available. The following guidelines are based on best practices for handling potent, non-characterized research compounds and are intended to provide essential, immediate safety and logistical information. All handling of this substance should be performed by trained personnel within a controlled laboratory setting.
Core Principles for Safe Handling
Given that this compound is a potent, orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), it should be handled with care to avoid inhalation, ingestion, and skin contact.[1] All operations should be conducted under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Storage and Transport | - Standard lab coat- Nitrile gloves- Safety glasses |
| Weighing and Aliquoting (Powder) | - Disposable gown with tight-fitting cuffs- Double-gloving with nitrile gloves- Safety goggles or a face shield- A NIOSH-approved N95 or higher-rated respirator |
| Dissolving and Solution Preparation | - Disposable gown or lab coat- Nitrile gloves- Safety glasses with side shields |
| In Vitro / In Vivo Dosing | - Lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses |
Operational and Disposal Plans
Handling Procedures:
-
Weighing: All weighing of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent the generation and inhalation of airborne particles.[2][3][4]
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For a small powder spill, gently cover with absorbent material and then wet it to prevent dust from becoming airborne. For a liquid spill, absorb with an inert material. All contaminated materials should be placed in a sealed container for hazardous waste disposal. Appropriate PPE, including respiratory protection, should be worn during cleanup.
Disposal Plan:
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
